N-Ethyl-N-nitrosourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSGACRLAFQQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Record name | N-NITROSO-N-ETHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020593 | |
| Record name | 1-Ethyl-1-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitroso-n-ethylurea appears as yellow-pink crystals or off-white powder. Sensitive to light., Pale buff-yellow solid; [Merck Index] Yellowish-pink or off-white solid; [CAMEO] | |
| Record name | N-NITROSO-N-ETHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-ethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.283X10+4 mg/L at room temperature, Soluble in polar organic solvents | |
| Record name | N-NITROSO-N-ETHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-ethylurea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | N-Nitroso-N-ethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Very pale pink crystalline solid, Pale yellow, crystalline, Pale buff-yellow hexagonal plates | |
CAS No. |
759-73-9 | |
| Record name | N-NITROSO-N-ETHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Ethyl-N-nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitroso-N-ethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-1-nitrosourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-ethyl-N-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethyl-1-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-nitrosourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-N-NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8M1T4190R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Nitroso-N-ethylurea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
217 to 219 °F (decomposes) (NTP, 1992), 100 °C; decomposes | |
| Record name | N-NITROSO-N-ETHYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Nitroso-N-ethylurea | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
N-Ethyl-N-nitrosourea: A Comprehensive Technical Guide to its Mechanism and Application in Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-nitrosourea (ENU), with the chemical formula C₃H₇N₃O₂, is a potent chemical mutagen widely employed in genetics and cancer research.[1] As a monofunctional alkylating agent, ENU is highly effective at inducing point mutations in the germline of various model organisms, most notably the mouse.[2][3] This property has established ENU as a cornerstone of forward genetics, enabling the discovery of novel gene functions and the generation of animal models for human diseases.[4] This in-depth technical guide will elucidate the core mechanism of ENU action, provide quantitative data on its mutagenic efficacy, detail experimental protocols for its use, and illustrate key pathways and workflows through diagrams.
Chemical Properties and Mechanism of Action
ENU is a small, highly reactive molecule that does not require metabolic activation to exert its mutagenic effects.[5] Its primary mechanism of action is the transfer of its ethyl group to nucleophilic centers within the DNA molecule.[5][6] This alkylation process can occur at several positions on the DNA bases, with a notable preference for oxygen atoms over nitrogen atoms.[7] The most significant DNA adducts formed by ENU include O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT), and O²-ethylthymine (O²-EtT).[8]
The formation of these ethylated bases is the initial step in ENU-induced mutagenesis. During DNA replication, these altered bases are prone to mispairing. For instance, O⁶-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication.[9] Similarly, O⁴-ethylthymine can pair with guanine instead of adenine, resulting in an A:T to G:C transition. The high mutagenic potency of ENU is attributed to its efficiency in inducing these specific types of mispairing-prone DNA lesions.[8]
Caption: Mechanism of ENU-induced point mutation.
Quantitative Data on ENU Mutagenesis
The mutagenic efficiency of ENU is influenced by several factors, including the dose administered, the genetic background of the organism, and the specific locus being targeted. The following tables summarize key quantitative data related to ENU's mutagenic properties.
Table 1: ENU Mutagenic Frequency in Mice
| Parameter | Value | Reference |
| Per-locus mutation frequency | 1.5 x 10⁻³ | [3] |
| Mutations per 700 gametes | 1 | [10][11] |
| Mutation rate vs. spontaneous rate | ~200 times higher | [11] |
| Interval between point mutations | ~1-2 Mb | [1] |
Table 2: Dose-Response Relationship of ENU in a Rat Pig-a Mutation Assay
| Dose (mg/kg/day for 28 days) | Mutant Frequency (RETs) | Statistical Significance | Reference |
| 0 (Control) | Baseline | - | [12] |
| 1.0 | Increased | Statistically significant | [12] |
| 21.9 | Estimated Threshold | - | [12] |
Table 3: Spectrum of ENU-Induced Mutations in Mice
| Mutation Type | Predominance | Reference |
| A:T to T:A transversions | High | [1][5] |
| A:T to G:C transitions | High | [1][5] |
| G:C to A:T transitions | Moderate | [1] |
DNA Repair Pathways in Response to ENU Damage
Cells possess sophisticated DNA repair mechanisms to counteract the genotoxic effects of alkylating agents like ENU. The primary pathways involved in repairing ENU-induced DNA adducts are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and direct reversal of damage by the O⁶-alkylguanine-DNA alkyltransferase (MGMT) protein.[7][13][14]
-
Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting base lesions. Specific DNA glycosylases recognize and excise the ethylated base, creating an apurinic/apyrimidinic (AP) site, which is then further processed and repaired.
-
Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting DNA lesions. While less prominent than BER for small alkyl adducts, NER can contribute to the repair of some ENU-induced damage.[7]
-
O⁶-alkylguanine-DNA alkyltransferase (MGMT): This protein plays a crucial role in directly reversing O⁶-ethylguanine adducts. MGMT transfers the ethyl group from the guanine to one of its own cysteine residues in a stoichiometric reaction, thereby restoring the correct base and inactivating itself.[13]
Caption: Key DNA repair pathways for ENU-induced damage.
Experimental Protocols: ENU Mutagenesis in Mice
The following protocol outlines a standard procedure for inducing germline mutations in male mice using ENU. Caution: ENU is a potent carcinogen and mutagen and must be handled with appropriate safety precautions in a certified chemical fume hood.
Materials:
-
This compound (ENU) powder
-
95% Ethanol
-
Phosphate-citrate buffer (pH 5.0)
-
Syringes and needles for intraperitoneal injection
-
Male mice (8-10 weeks old) of the desired strain
-
Fertile female mice for breeding
Procedure:
-
Preparation of ENU Solution:
-
On the day of injection, dissolve ENU powder in 95% ethanol.
-
Dilute the ENU-ethanol solution with phosphate-citrate buffer to the desired final concentration. A commonly used dosage regimen is a fractionated dose, for example, three weekly intraperitoneal injections of 80-100 mg/kg body weight.[15]
-
The final solution should be clear and yellow. Protect the solution from light.[3]
-
-
ENU Administration:
-
Weigh each male mouse to calculate the precise volume of ENU solution to be injected.
-
Administer the ENU solution via intraperitoneal (IP) injection.
-
-
Post-Injection Monitoring and Fertility Assessment:
-
ENU-treated males will undergo a period of temporary sterility.[8]
-
House the treated males individually.
-
After a recovery period of approximately 8-12 weeks, begin test matings with fertile females to assess the return of fertility.
-
-
Breeding and Screening for Phenotypes:
-
Once fertility is restored, the G₀ mutagenized males can be used in various breeding schemes to screen for dominant or recessive mutations in their offspring (G₁ and subsequent generations).
-
A common strategy for identifying recessive mutations involves a three-generation screen.
-
Caption: Experimental workflow for ENU mutagenesis in mice.
Conclusion
This compound remains an invaluable tool in functional genomics and the development of disease models. Its high efficiency in inducing random point mutations provides a powerful, unbiased approach to discovering gene function. A thorough understanding of its mechanism of action, mutagenic properties, and the cellular responses to the DNA damage it induces is critical for its effective and safe application in research. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists utilizing this potent mutagen.
References
- 1. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the genotoxicity of 1-ethyl-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (ENU) increased brain mutations in prenatal and neonatal mice but not in the adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. In vivo repair of ENU-induced oxygen alkylation damage by the nucleotide excision repair mechanism in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ENU mutagenesis in the mouse electrophoretic specific-locus test, 1. Dose-response relationship of electrophoretically-detected mutations arising from mouse spermatogonia treated with ethylnitrosourea | RTI [rti.org]
- 10. ENU - Wikipedia [en.wikipedia.org]
- 11. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Randomness: An In-depth Technical Guide to ENU as a Chemical Mutagen for Forward Genetics
For Researchers, Scientists, and Drug Development Professionals
In the quest to understand the intricate genetic underpinnings of biological processes and disease, forward genetics remains a powerful, unbiased approach. By inducing random mutations and screening for specific phenotypes, researchers can uncover novel genes and pathways that might otherwise be missed by hypothesis-driven, reverse genetics. Among the tools available for this purpose, the chemical mutagen N-ethyl-N-nitrosourea (ENU) stands out as a highly potent and effective agent for inducing point mutations in model organisms. This technical guide provides a comprehensive overview of ENU mutagenesis, from its molecular mechanism to detailed experimental protocols and data analysis, tailored for professionals in biomedical research and drug development.
The Core Principles of ENU Mutagenesis
ENU is an alkylating agent that efficiently induces point mutations, primarily in spermatogonial stem cells of male animals.[1][2] This characteristic ensures that the induced mutations are heritable and can be passed on to subsequent generations for screening and analysis. The random nature of ENU-induced mutations throughout the genome allows for the discovery of genes involved in a wide array of biological functions without prior knowledge of their identity or role.[3][4]
Mechanism of Action
ENU acts by transferring its ethyl group to nitrogen and oxygen atoms within DNA bases.[5] This alkylation, particularly at the O6 position of guanine and the O4 position of thymine, leads to mispairing during DNA replication. For instance, an ethylated guanine may pair with thymine instead of cytosine, resulting in a G:C to A:T transition. Similarly, an ethylated thymine can pair with guanine, leading to an A:T to G:C transition. While transitions are common, ENU can induce all possible base substitutions, as well as rarer small deletions.[5][6] The majority of functional mutations induced by ENU are missense mutations, which can result in a range of protein alterations from complete loss-of-function to more subtle hypomorphic or even gain-of-function alleles.[7][8]
Advantages in Forward Genetic Screens
The use of ENU in forward genetics offers several key advantages:
-
High Mutagenic Efficiency: ENU is one of the most potent chemical mutagens for inducing germline mutations in mice, with reported frequencies as high as 1.5 x 10⁻³ mutations per locus.[9]
-
Generation of Allelic Series: The point mutations induced by ENU can create a range of alleles for a single gene, from null to hypomorphic and hypermorphic variants. This allelic series is invaluable for dissecting the complexities of gene function.[7]
-
Unbiased Discovery: As a phenotype-driven approach, ENU mutagenesis allows for the identification of genes and pathways that were not previously implicated in the biological process of interest.[3][4]
-
Modeling Human Disease: The subtle point mutations generated by ENU can closely mimic the genetic variations found in human inherited disorders, making it an excellent tool for creating faithful animal models of disease.[3][4]
Quantitative Data in ENU Mutagenesis
The efficiency and outcome of an ENU mutagenesis screen are influenced by several factors, including the dosage, the genetic background of the model organism, and the specific locus. The following tables summarize key quantitative data from studies using ENU.
| Parameter | Mouse (C57BL/6J) | Rat (Various Strains) | Zebrafish (Various Strains) |
| Typical ENU Dosage | 3 weekly injections of 80-100 mg/kg body weight[6][10] | 3 weekly injections of 20-40 mg/kg body weight[11] | 6 weekly treatments of 3-4 mM ENU solution by immersion[12][13] |
| Mutation Frequency | 1 mutation per 700-1500 gametes per locus[1][10] | 1 mutation per 0.6-4.0 Mb[11] | 1 mutation per 1.0 x 10⁵ - 1.5 x 10⁵ base pairs[12][13] |
| Period of Sterility | Temporary, recovery after ~10 weeks[1][2] | Strain and dose-dependent[11] | Not applicable (sperm is collected and cryopreserved) |
Table 1: Comparative ENU Mutagenesis Parameters in Different Model Organisms
| Mutation Type | Frequency in Mouse ENU Screens |
| A:T to T:A Transversions | ~44%[7] |
| A:T to G:C Transitions | ~38%[7] |
| G:C to A:T Transitions | ~8%[7] |
| G:C to C:G Transversions | ~3%[7] |
| A:T to C:G Transitions | ~5%[7] |
| G:C to T:A Transitions | ~2%[7] |
Table 2: Spectrum of ENU-Induced Point Mutations in Mice
| Consequence of Mutation | Frequency in Mouse ENU Screens |
| Missense Mutations | ~64%[7] |
| Nonsense Mutations | ~10%[7] |
| Splicing Errors | ~26%[7] |
Table 3: Functional Consequences of ENU-Induced Mutations in Mice
Experimental Protocols
The success of an ENU mutagenesis program hinges on meticulous planning and execution of experimental protocols. The following sections provide detailed methodologies for key stages of a typical ENU screen in mice.
ENU Preparation and Administration (Mouse)
Materials:
-
This compound (ENU)
-
95% Ethanol (non-denatured)[6]
-
Phosphate-citrate buffer (pH 5.0)
-
Syringes and needles (various sizes)
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses, and respirator
Protocol:
-
Preparation of ENU Solution: All procedures involving ENU must be performed in a certified chemical fume hood.
-
Animal Handling: Use 6-8 week old male mice of the desired inbred strain.[6] Weigh each mouse accurately to calculate the correct injection volume.
-
Intraperitoneal (IP) Injection:
-
Dosage Regimen: A fractionated dose is generally more effective and better tolerated than a single high dose.[1] A common regimen is three weekly IP injections of 80-100 mg/kg body weight.[6][10]
-
Post-Injection Monitoring: Monitor the animals for any signs of toxicity. Following the final injection, the males will enter a period of temporary sterility. Fertility typically returns after 8-10 weeks.[2]
Breeding Schemes for Phenotypic Screening
The choice of breeding scheme depends on the type of mutation being sought (dominant or recessive).
This is a one-generation screen where the ENU-mutagenized G0 males are mated with wild-type females.[6] The resulting G1 offspring are then directly screened for dominant phenotypes.[2] This is the most straightforward approach for identifying gain-of-function or haploinsufficient mutations.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ENU mutagenesis, a way forward to understand gene function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ENU mutagenesis as a tool for understanding lung development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mu-rrrc.com [mu-rrrc.com]
- 12. Highly Efficient ENU Mutagenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Efficient ENU Mutagenesis in Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 14. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
discovery and history of N-Ethyl-N-nitrosourea
An In-depth Technical Guide to the Discovery and History of N-Ethyl-N-nitrosourea (ENU)
Introduction
This compound (ENU), with the chemical formula C₃H₇N₃O₂, is a potent chemical mutagen that has become an indispensable tool in the field of genetics, particularly in the creation of animal models for human diseases. As a supermutagen, ENU is highly effective at inducing single-base-pair point mutations, making it ideal for forward genetics screens aimed at discovering the function of genes and their roles in complex biological pathways. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental application of ENU for researchers, scientists, and professionals in drug development.
Discovery and History
While the exact first synthesis of this compound is not prominently documented in readily available historical chemical literature, its significance as a powerful mutagen was firmly established in the latter half of the 20th century. The pioneering work on ENU's mutagenic properties in mammals was conducted by William L. "Bill" Russell and his colleagues at the Oak Ridge National Laboratory in the 1970s.[1]
Their research was a continuation of earlier studies on the effects of radiation on mutation rates. Russell's team was in search of a chemical mutagen that could induce a high frequency of point mutations in the germline of mice.[1] Previous attempts with other chemicals like diethylnitrosamine (DEN) had yielded very low mutation rates in mammals, likely due to insufficient metabolic activation.[2] It was Ekkehart Vegel who suggested the use of ENU to Russell's group, as it is a direct-acting alkylating agent that does not require metabolic activation to be mutagenic.[2]
In their seminal experiments, Russell and his team demonstrated that ENU was extraordinarily effective at inducing mutations in the spermatogonial stem cells of mice.[1] They found that ENU could produce a mutation rate five times higher than that of acute X-irradiation and 15 times higher than the then-potent chemical mutagen procarbazine.[2] This discovery established ENU as the most potent mutagen known in mice and ushered in a new era of forward genetic screens in mammalian systems.[1]
Chemical Properties and Mechanism of Mutagenesis
ENU is an alkylating agent that exerts its mutagenic effect by transferring its ethyl group to nitrogen or oxygen atoms in DNA bases.[2] This process of ethylation, if not repaired by the cell's DNA repair machinery, leads to mispairing during DNA replication and ultimately results in stable, heritable point mutations.
The primary mechanism involves a two-step SN1 reaction.[3] ENU shows a preference for alkylating oxygen atoms within the DNA bases, particularly the O⁶ position of guanine and the O⁴ and O² positions of thymine.[3] The ethylation of these positions disrupts the normal hydrogen bonding during DNA replication. For example, O⁶-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition. Similarly, ethylated thymine can lead to A:T to G:C transitions or A:T to T:A transversions.[3]
Quantitative Data on ENU Mutagenesis
The efficiency and nature of ENU-induced mutations have been extensively studied. The following tables summarize key quantitative data.
| Type of Mutation | Approximate Frequency | Reference |
| A:T to T:A Transversions | 44% | [4] |
| A:T to G:C Transitions | 38% | [4] |
| G:C to A:T Transitions | 8% | [4] |
| A:T to C:G Transitions | 5% | [4] |
| G:C to C:G Transversions | 3% | [4] |
| G:C to T:A Transversions | 2% | [4] |
Table 1: Spectrum of ENU-Induced Base Pair Substitutions in Mice
| Locus | Mutation Frequency (per locus per gamete) | Reference |
| Specific Locus Test (average of 7 loci) | ~1 in 700 to 1 in 1000 | [2][3] |
| General estimate | 6 x 10⁻³ to 1.5 x 10⁻³ | [4] |
Table 2: ENU-Induced Mutation Frequencies at Specific Loci in Mice
| Mouse Strain | Dosage (mg/kg) | Mutation Rate (per Mb) | Reference |
| C57BL/6J | 3 x 100 | ~1.5 | [5] |
| C3HeB/FeJ | 3 x 90 | Not specified, but generally high | [6] |
| BALB/c | 200 | Not specified | |
| FVB/N | Not specified | Not specified | [7] |
Table 3: Susceptibility and Mutation Rates in Different Inbred Mouse Strains
Experimental Protocols
Preparation and Handling of ENU
Caution: ENU is a potent carcinogen, mutagen, and teratogen. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Solution Preparation: ENU is typically dissolved in a buffer solution, such as a phosphate-citrate buffer, to maintain a stable pH. A common stock solution is prepared at a concentration of 10 mg/mL.
-
Inactivation: Any unused ENU solution and contaminated materials should be inactivated using a solution of 0.1 M KOH or a similar alkaline solution.
Administration of ENU to Mice
-
Dosage: The dosage of ENU is critical. A high dose can lead to toxicity and sterility, while a low dose will result in a low mutation frequency. A fractionated dosing regimen is often preferred to a single high dose, as it is better tolerated by the animals and can lead to a higher overall mutation rate. A typical regimen for C57BL/6J male mice is three weekly intraperitoneal (i.p.) injections of 80-100 mg/kg body weight.[8]
-
Administration: ENU is administered via intraperitoneal injection to male mice, typically between 8 to 12 weeks of age. Following the injections, the males will go through a period of temporary sterility, which can last for several weeks. It is crucial to wait for the recovery of fertility to ensure that the mutations are recovered from the spermatogonial stem cells.[1]
Experimental Workflow for ENU Mutagenesis Screen
Caption: Experimental workflow for ENU mutagenesis in mice.
Breeding Schemes for Mutation Screening
-
Dominant Screens: To identify dominant mutations, the ENU-mutagenized G0 males are crossed with wild-type females. The resulting G1 progeny are then screened for any abnormal phenotypes. Since each G1 animal carries a unique set of heterozygous mutations, a wide range of dominant phenotypes can be identified in this first generation.[9]
-
Recessive Screens: Identifying recessive mutations requires at least three generations. A G1 male is first crossed with a wild-type female to produce G2 offspring. To generate homozygous mutants in the G3 generation, two common strategies are employed:
-
Intercross: G2 siblings are mated with each other.
-
Backcross: G2 females are mated back to the original G1 father. The resulting G3 progeny are then screened for recessive phenotypes.[9]
-
Application in Studying Signaling Pathways: The Notch Pathway
ENU mutagenesis is a powerful tool for dissecting complex signaling pathways by generating a series of mutations in different components of the pathway. The Notch signaling pathway, which is crucial for cell-cell communication and plays a vital role in development, is a prime example of a pathway that has been extensively studied using ENU-induced mutants.[2][10]
Mutations in key components of the Notch pathway, such as the Notch receptors (Notch1-4), their ligands (e.g., Jagged1, Delta-like), or downstream effectors, can lead to a range of developmental defects. ENU mutagenesis screens have been successful in identifying novel alleles of Notch pathway genes, providing valuable insights into their function.[11][12] For instance, an ENU screen might identify a mouse with a cardiovascular defect, which, upon genetic mapping, is traced back to a point mutation in a Notch pathway component.[10]
Caption: Simplified Notch signaling pathway and potential ENU-induced mutations.
Conclusion
This compound remains a cornerstone of forward genetics in mammalian systems. Its ability to efficiently induce a high frequency of point mutations has led to the discovery of countless gene functions and the creation of invaluable mouse models of human disease. As genomic technologies continue to advance, ENU mutagenesis, coupled with next-generation sequencing, provides a powerful and unbiased approach to link genotype to phenotype, ensuring its relevance for years to come in the quest to understand the complexities of the mammalian genome.
References
- 1. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENU - Wikipedia [en.wikipedia.org]
- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Variation in the Spectrum of New Mutations among Inbred Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. ENU mutagenesis reveals that Notchless homolog 1 (Drosophila) affects Cdkn1a and several members of the Wnt pathway during murine pre-implantation development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the DNA Alkylating Agent N-Ethyl-N-nitrosourea (ENU)
This compound (ENU), a potent chemical mutagen, serves as a cornerstone tool in forward genetics. Its ability to induce a high frequency of random point mutations has made it invaluable for creating animal models of human disease, dissecting gene function, and understanding complex biological pathways. This guide provides a comprehensive overview of ENU's chemical properties, mechanism of action, experimental applications, and the cellular responses it elicits.
Core Concepts: Chemical Properties and Stability
ENU (chemical formula C₃H₇N₃O₂) is a synthetic alkylating agent that belongs to the N-nitrosourea class of compounds.[1] It is a yellowish-pink crystalline solid that is highly sensitive to light, humidity, and pH.[2][3] Unlike some mutagens, ENU does not require metabolic activation to exert its mutagenic effects, allowing for direct action on nucleic acids.[1][2] It is characterized by a low Swain-Scott substrate constant (s = 0.26), indicating it reacts via an Sₙ1-type mechanism and preferentially targets oxygen atoms in DNA.[4][5]
| Property | Value | Reference |
| Chemical Formula | C₃H₇N₃O₂ | [1] |
| Molar Mass | 117.11 g/mol | [3] |
| Appearance | Yellow-pink crystals or off-white powder | [3] |
| Melting Point | 103-104 °C (decomposes) | [3] |
| Solubility in Water | 13 mg/mL | [3] |
| Mechanism Type | Sₙ1 | [4][5] |
| Swain-Scott Constant (s) | 0.26 | [4] |
Mechanism of DNA Alkylation and Mutagenesis
ENU's mutagenicity stems from its ability to transfer its ethyl group to nucleophilic sites on DNA bases.[1][2] This process, known as alkylation, results in the formation of various DNA adducts. The primary targets are oxygen atoms, leading to the formation of O⁶-ethylguanine, O⁴-ethylthymine, and O²-ethylthymine.[4][5]
These ethylated bases are prone to mispairing during DNA replication. For example, O⁶-ethylguanine frequently pairs with thymine instead of cytosine, and O⁴-ethylthymine can pair with guanine instead of adenine. If these mispairs are not corrected by the cell's DNA repair machinery, they become fixed as permanent mutations in subsequent rounds of replication.[6] This mechanism predominantly results in single base-pair substitutions, or point mutations.[2]
The most common mutations induced by ENU are A:T to T:A transversions and A:T to G:C transitions, which together account for over 80% of reported mutations.[5][7] It can also cause G:C to A:T transitions.[1] The high rate of missense and nonsense mutations makes ENU particularly effective for creating allelic series—multiple different alleles of a single gene—which are invaluable for detailed structure-function analysis of proteins.[2][8]
Quantitative Mutagenic Efficiency
ENU is renowned for being the most potent chemical mutagen discovered for the mouse germline.[5] It induces mutations at a rate significantly higher than spontaneous mutations and other chemical or physical mutagens. The efficiency can be influenced by the mouse strain, dosage, and the specific gene target (with a bias towards AT-rich genes).[5][9]
| Parameter | Value / Finding | Reference |
| Per-Locus Mutation Rate (Mice) | 1 new mutation per 700 loci | [1] |
| Gamete Mutation Frequency (Mice) | 1 mutation per 1000 gametes (average) | [5] |
| Comparison to X-irradiation | 5-12 times higher mutation rate | [1][10] |
| Comparison to Procarbazine | 15-36 times higher mutation rate | [1][10] |
| Comparison to Spontaneous Rate | Over 200 times higher mutation rate | [10] |
| Typical Mouse Dosage | Fractionated dose, e.g., 3 x 90-100 mg/kg weekly | [1][8] |
Experimental Protocol: Mouse Germline Mutagenesis
A standard ENU mutagenesis screen is a phenotype-driven (forward genetics) approach designed to identify genes involved in a specific biological process by screening for abnormal phenotypes.[1] The protocol typically involves treating male mice with ENU and then using a three-generation breeding scheme to uncover recessive mutations.
-
Preparation and Administration of ENU:
-
Safety: ENU is a potent carcinogen and mutagen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.
-
Solution Preparation: Prepare a fresh solution of ENU immediately before use, as it is unstable. Dissolve ENU in a vehicle solution, typically 95% ethanol and phosphate buffer, to create a stable emulsion.
-
Administration: Administer ENU to male mice (G₀ generation), typically of the C57BL/6J strain, via intraperitoneal (IP) injection. A common regimen is a series of three weekly injections of 90-100 mg/kg body weight.[8]
-
-
Post-Treatment and Breeding:
-
Sterility Period: Treated males will undergo a temporary period of sterility, lasting approximately 10-12 weeks, due to the depletion of spermatogonial stem cells.[1][2]
-
G₀ Mating: Once fertility is restored, mate the treated G₀ males with untreated wild-type females. The resulting offspring are the G₁ generation. Each G₁ animal will carry a unique set of heterozygous mutations.
-
-
Three-Generation Recessive Screen:
-
G₁ Generation: Mate G₁ males with wild-type females to produce the G₂ generation.
-
G₂ Generation: Intercross G₂ siblings (brother-sister mating).
-
G₃ Generation: Screen the G₃ offspring for abnormal phenotypes. According to Mendelian inheritance, 25% of the G₃ progeny will be homozygous for a given recessive mutation and will therefore display the associated phenotype.
-
-
Phenotypic Screening and Gene Identification:
-
Screening: G₃ mice are subjected to a battery of tests to identify deviations from the norm in areas such as behavior, physiology, immunology, or morphology.
-
Gene Identification: Once a mutant line with an interesting phenotype is established, the causative mutation is identified through genetic mapping and positional cloning, followed by DNA sequencing.[1]
-
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of this compound (ENU) in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 7. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
ENU induced point mutations and their frequency
An In-depth Technical Guide to N-ethyl-N-nitrosourea (ENU)-Induced Point Mutations and Their Frequency
Introduction
This compound (ENU) is a potent chemical mutagen widely utilized in forward genetics to induce random point mutations in the germline of model organisms, most notably the mouse.[1][2] As a powerful alkylating agent, ENU is capable of inducing the highest known mutation frequency in the mouse germline, making it an invaluable tool for creating animal models of human diseases, dissecting gene function, and understanding complex biological pathways.[3][4] This guide provides a comprehensive overview of the molecular mechanisms of ENU action, the frequency and spectrum of induced mutations, and detailed experimental protocols for its application in genetic screens.
Molecular Mechanism of ENU Mutagenesis
ENU's mutagenic activity stems from its ability to transfer its ethyl group to nitrogen and oxygen atoms within DNA bases.[1][3] This process, known as ethylation, does not require metabolic activation.[4] The primary targets for ethylation are thymine and guanine residues. The ethylation of the O6 position of guanine and the O4 and O2 positions of thymine leads to the formation of O6-ethylguanine, O4-ethylthymine, and O2-ethylthymine, respectively.[3] These ethylated bases are prone to mispairing during DNA replication. For instance, O6-ethylguanine can incorrectly pair with thymine instead of cytosine, while O4-ethylthymine can pair with guanine instead of adenine. If these mispairs are not corrected by the cell's DNA repair machinery, they result in permanent base-pair substitutions in the subsequent rounds of replication.[3][5] ENU is particularly effective in spermatogonial stem cells, the pre-meiotic male germ cells, leading to a high frequency of heritable mutations.[1][4][6]
Frequency and Spectrum of ENU-Induced Mutations
The efficiency of ENU in inducing mutations is a critical factor in the design of genetic screens. The frequency is influenced by several factors, including the administered dose, the genetic background of the mouse strain, gene size, and local DNA sequence context.[3][5][6]
Mutation Frequency
ENU mutagenesis achieves a high rate of point mutations, significantly above the spontaneous mutation rate.[7] Reported frequencies vary across studies but provide a general range for estimating the scale of a screen.
| Parameter | Reported Frequency | Reference |
| Per Locus | 1 new mutation per 700 loci | [1] |
| Per Locus / Gamete | 0.0015 (1.5 x 10⁻³) | [6][8] |
| Per Gamete | 1 mutation per 1,000 gametes for a specific locus | [3] |
| Per Megabase (Mb) | 1 point mutation every 1 to 2 Mb | [1][9] |
| Per Megabase (Mb) | 1.5 per Mb of genomic DNA | [10][11] |
This high frequency means that screening approximately 1,000 gametes should theoretically identify a mutation at any given locus.[6]
Types of Point Mutations
ENU does not induce mutations entirely at random; it shows a preference for certain types of base substitutions. It predominantly modifies A/T base pairs.[12] The resulting mutations can have various effects on the protein product.
Table 1: Spectrum of ENU-Induced Base-Pair Substitutions
| Type of Substitution | Frequency (%) | Reference |
|---|---|---|
| A:T → T:A Transversions | 44% | [12] |
| A:T → G:C Transitions | 38% | [12] |
| G:C → A:T Transitions | 8% | [12] |
| A:T → C:G Transitions | 5% | [12] |
| G:C → C:G Transversions | 3% | [12] |
| G:C → T:A Transitions | 2% |[12] |
Note: Frequencies are based on an analysis of 62 sequenced germline mutations.
Table 2: Functional Consequences of ENU-Induced Mutations
| Type of Mutation | Effect on Protein Product | Frequency (%) | Reference |
|---|---|---|---|
| Missense | Substitution of one amino acid for another. | 64% | [12] |
| Splicing Errors | Alters splice donor or acceptor sites, leading to incorrectly processed mRNA. | 26% | [12][13] |
| Nonsense | Introduction of a premature stop codon, leading to a truncated protein. | 10% | [12] |
| Frameshift | Insertions or deletions of single base pairs that alter the reading frame. | ~3% |[13] |
This spectrum, rich in missense and splice-site mutations, is particularly valuable as it can generate a range of alleles, including loss-of-function, hypomorphic (reduced function), and occasionally gain-of-function mutations, providing a fine-structure dissection of protein function.[2][12]
Experimental Protocols for ENU Mutagenesis in Mice
A typical ENU mutagenesis screen involves treating male mice with the chemical, followed by specific breeding schemes to identify heritable phenotypes in their offspring.
ENU Preparation and Administration
-
Caution : ENU is a potent carcinogen and mutagen. Strict safety protocols must be followed, including the use of personal protective equipment (PPE) and a chemical fume hood.
-
Preparation : ENU is typically dissolved in a buffer solution, such as phosphate/citrate buffer, to create a stable stock solution.[8]
-
Administration : Male mice (typically 8-10 weeks old) are injected intraperitoneally (IP) with ENU.[3][6] A fractionated dosing regimen (e.g., three weekly injections of 85-100 mg/kg body weight) is often more effective and better tolerated than a single high dose.[3][5]
-
Post-Treatment : Following ENU treatment, males undergo a period of temporary sterility for approximately 8-10 weeks due to the depletion of spermatogonial stem cells.[6][7] They are then mated to wild-type females to produce the first generation (G1) of offspring.
Breeding Schemes for Phenotype Discovery
The choice of breeding scheme depends on the expected mode of inheritance of the phenotype of interest (dominant or recessive).
A. Screen for Dominant Mutations
This is the simplest screening strategy, requiring only one generation of breeding after the initial cross.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. Phenotype-driven mouse ENU mutagenesis screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENU Mutagenesis: Analyzing Gene Function in Mice | Annual Reviews [annualreviews.org]
- 5. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. illumina.com [illumina.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. ENU-induced phenovariance in mice: inferences from 587 mutations - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and chemical structure of ENU
An In-depth Technical Guide to the Synthesis and Chemical Structure of N-ethyl-N-nitrosourea (ENU)
Introduction
This compound (ENU), a potent mutagen, is a foundational tool in genetics and drug development for creating random point mutations in model organisms. As a member of the N-nitrosourea class of compounds, ENU is a powerful alkylating agent that directly modifies DNA without the need for metabolic activation[1][2]. Its high efficiency in inducing single-base-pair substitutions has made it indispensable for forward genetic screens, enabling researchers to link specific phenotypes to underlying genetic variations and to model human diseases[1][3]. This guide provides a comprehensive technical overview of ENU's chemical structure, physicochemical properties, a detailed synthesis protocol, its mechanism of action, and a standard experimental workflow for its application in mutagenesis.
Chemical Structure and Physicochemical Properties
ENU is characterized by a urea backbone substituted with both an ethyl group and a nitroso group on the same nitrogen atom. This structure is responsible for its high reactivity and mutagenic potential.
Caption: Chemical structure of this compound (ENU).
The key identifiers and physicochemical properties of ENU are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-ethyl-1-nitrosourea |
| CAS Number | 759-73-9[4] |
| Molecular Formula | C₃H₇N₃O₂[4] |
| SMILES | CCN(C(=O)N)N=O[5] |
| InChI | InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7)[5] |
| Synonyms | ENU, N-Nitroso-N-ethylurea, 1-Ethyl-1-nitrosourea[4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 117.11 g/mol [5] |
| Appearance | Yellow-pink crystals or off-white powder[5] |
| Melting Point | 103-104 °C (decomposes) |
| Solubility (Water) | 10 to 50 mg/mL |
| Stability | Sensitive to light, humidity, and pH[1][3] |
Synthesis of this compound
The standard laboratory synthesis of ENU involves the nitrosation of N-ethylurea. This reaction is typically achieved by treating an acidic aqueous solution of N-ethylurea with a metal nitrite, such as sodium nitrite. The nitrous acid (HONO) formed in situ acts as the nitrosating agent.
Caption: Reaction pathway for the synthesis of ENU.
Experimental Protocol: Synthesis of ENU from N-Ethylurea
This protocol is a representative procedure adapted from established methods for the synthesis of nitrosoureas[6][7][8]. Extreme caution is required , as ENU is a potent carcinogen and mutagen. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Materials:
-
N-ethylurea
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Dichloromethane (CH₂Cl₂) or other suitable non-miscible organic solvent
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation of N-ethylurea Solution: In a flask, dissolve N-ethylurea in a minimal amount of aqueous acid (e.g., 3M H₂SO₄). Cool the solution to 0-5 °C in an ice-water bath.
-
Formation of Two-Phase System: Add an equal volume of a cold, non-miscible organic solvent like dichloromethane to the aqueous solution to form a two-phase system. This allows for the immediate extraction of the product as it forms[8].
-
Preparation of Nitrite Solution: In a separate beaker, prepare a saturated solution of sodium nitrite in cold deionized water.
-
Nitrosation Reaction: While vigorously stirring the two-phase mixture in the ice bath, add the sodium nitrite solution dropwise. Maintain the temperature below 10 °C throughout the addition to prevent decomposition of nitrous acid and the product. The reaction mixture may develop a yellowish color.
-
Reaction Completion and Extraction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, which now contains the ENU product. The aqueous layer can be extracted again with a small portion of the organic solvent to maximize yield.
-
Washing and Drying: Combine the organic extracts and wash them with cold deionized water, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat. The resulting solid is this compound.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Waste Disposal: All aqueous solutions and equipment should be decontaminated with an appropriate inactivating solution (e.g., alkaline sodium thiosulfate) before disposal[3].
Mechanism of Action and Application in Mutagenesis
ENU exerts its mutagenic effect by acting as an alkylating agent. It follows an SN1 mechanism, spontaneously decomposing to form an ethyl diazonium ion, which is a highly reactive electrophile. This ion readily transfers its ethyl group to nucleophilic sites on DNA bases[1][2][9].
The primary targets for ethylation are the oxygen atoms of the bases, particularly O⁶ of guanine and O⁴ of thymine. Ethylation at these positions disrupts the normal Watson-Crick base pairing during DNA replication. For example, O⁶-ethylguanine preferentially pairs with thymine instead of cytosine, leading to a G:C to A:T transition mutation in subsequent rounds of replication[10].
Caption: Mechanism of ENU-induced G:C to A:T transition mutation.
Experimental Workflow: ENU Mutagenesis in Mice
A typical phenotype-driven ENU mutagenesis screen in mice involves treating male mice (G0) and then screening their progeny over several generations for dominant or recessive phenotypes of interest[2][3][11].
Caption: Experimental workflow for a typical ENU mutagenesis screen in mice.
Conclusion
This compound remains a cornerstone of chemical mutagenesis due to its high potency and the production of a broad spectrum of allelic mutations. A thorough understanding of its chemical properties, synthesis, and mechanism of action is critical for its safe handling and effective application in research. The protocols and data presented in this guide offer a technical foundation for researchers, scientists, and professionals in drug development who utilize this powerful tool to explore the frontiers of genetics and disease modeling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ENU - Wikipedia [en.wikipedia.org]
- 5. This compound | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Synthesis and animal experiments of ethylnitrosourea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0902015A1 - Process for the preparation of nitrosourea compounds - Google Patents [patents.google.com]
- 9. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ENU mutagenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Ethyl-N-nitrosourea (ENU) Mutagenesis in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen widely utilized in mouse genetics to induce random point mutations throughout the genome.[1][2] As an alkylating agent, ENU efficiently creates single base-pair substitutions, making it an invaluable tool for forward genetic screens (phenotype-driven) to discover novel gene functions and generate animal models of human diseases.[3][4] ENU primarily targets spermatogonial stem cells, ensuring that induced mutations are heritable and can be propagated for subsequent generations.[3][5] The high efficiency of ENU in generating point mutations allows for the creation of allelic series, including loss-of-function, hypomorphic (reduced function), and even gain-of-function alleles, providing a fine-structure dissection of protein function that complements traditional gene-targeting approaches.[6]
This document provides detailed protocols for ENU mutagenesis in mice, covering dosage, administration, breeding strategies for dominant and recessive screens, and methods for mutation identification.
Mechanism of Action
ENU acts by transferring its ethyl group to nitrogen and oxygen atoms in DNA bases.[2] This alkylation, particularly at the O6 position of guanine and the O4 position of thymine, leads to mispairing during DNA replication.[1][4] The most common mutations induced by ENU are A:T to T:A transversions and A:T to G:C transitions.[1][4] Because ENU primarily affects spermatogonial stem cells, a treated male mouse can consistently produce mutant gametes for an extended period after an initial phase of temporary sterility.[2][5]
Caption: Mechanism of ENU-induced A:T to G:C transition mutation.
Quantitative Data Summary
Successful ENU mutagenesis requires careful consideration of dosage, which is highly dependent on the mouse strain. Some inbred strains are more resistant to ENU's toxic effects than others.[7]
Table 1: Recommended ENU Dosages for Common Inbred Mouse Strains
| Mouse Strain | Tolerated Dose (mg/kg body weight) | Dosing Regimen | Reference |
| A/J | Up to 300 mg/kg | Fractionated (e.g., 3 x 100 mg/kg) | [7] |
| BALB/cJ | Up to 300 mg/kg | Fractionated (e.g., 3 x 100 mg/kg) | [7][8] |
| C57BL/6J | Up to 300 mg/kg | Fractionated (e.g., 3 x 100 mg/kg) | [7] |
| C3HeB/FeJ | 250 mg/kg | Fractionated (e.g., 3 x 85 mg/kg) | [1] |
| 129S1/SvImJ | 250 mg/kg | Fractionated (e.g., 3 x 85 mg/kg) | [1] |
Note: A fractionated dosing regimen, typically with weekly injections, is often better tolerated than a single high dose and can lead to higher mutation frequencies.[9]
Table 2: Key Metrics in ENU Mutagenesis
| Parameter | Typical Value | Notes | Reference |
| Per-locus Mutation Rate | 1 in 700 to 1 in 1,500 gametes | The probability of a mutation occurring in a specific gene. | [3][4][6] |
| Genome-wide Mutation Freq. | ~25 functional mutations per G1 animal | Each first-generation offspring carries multiple mutations. | [4] |
| Post-ENU Sterility Period | 10-15 weeks | Males are temporarily sterile as spermatogonial stem cells recover. | [2][9] |
| Dominant Phenotype Freq. | Up to 2% of G1 offspring | The percentage of first-generation mice showing a heritable mutant phenotype. | [5] |
Experimental Protocols
CAUTION: ENU is a potent carcinogen, mutagen, and teratogen.[10] All handling of ENU powder and solutions, as well as injections, must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, double nitrile gloves, and safety goggles.[10][11]
Protocol 1: Preparation of ENU Solution
-
Preparation of Buffer: Prepare a phosphate-citrate buffer (pH 5.0).
-
Dissolving ENU: In a chemical fume hood, inject 95% ethanol into the ENU vial to dissolve the powder.[12] ENU is unstable in aqueous solutions and should be prepared fresh before each use.
-
Dilution: Dilute the ethanolic ENU stock solution with the phosphate-citrate buffer to the final desired concentration (e.g., 10 mg/mL).[12]
-
Verification (Optional): The concentration can be verified spectrophotometrically. A 1 mg/mL solution has an absorbance of approximately 7.4 at 398 nm.[12]
Protocol 2: ENU Administration to Male Mice
-
Animal Selection: Use healthy, young adult male mice (8-10 weeks old) for mutagenesis.
-
Weighing: Weigh each mouse immediately before injection to calculate the precise volume of ENU solution to administer.[12]
-
Injection: Administer ENU via intraperitoneal (IP) injection using a 25-gauge needle or smaller.[5][13] The injection volume should typically not exceed 0.5 mL for a 25g mouse.[13]
-
Dosing Schedule: For a fractionated regimen, repeat the injections weekly for the desired number of doses (e.g., three consecutive weeks).
-
Post-Injection Monitoring: House the treated males in clearly labeled cages.[10] Monitor the animals for any signs of toxicity. Bedding and carcasses from treated animals require disposal as hazardous waste according to institutional guidelines.[10][11]
Protocol 3: Breeding Schemes for Mutation Screening
After the post-ENU sterile period (10-15 weeks), the G0 mutagenized males can be used in breeding schemes to screen for dominant or recessive mutations.[2]
Caption: Breeding schemes for dominant and recessive ENU-induced mutations.
-
Dominant Mutation Screen:
-
Mate the G0 ENU-treated male with wild-type females.[2]
-
Screen the resulting first-generation (G1) offspring for any abnormal phenotypes.[5] Visible traits like altered coat color, size, or behavior are often the easiest to identify.[6]
-
Once a potential mutant is identified, confirm heritability by breeding the G1 animal.
-
-
Recessive Mutation Screen:
-
This is a more extensive process requiring three generations.[2]
-
Generation 1 (G1): Mate the G0 ENU-treated male with a wild-type female. All G1 offspring are potential heterozygous carriers of recessive mutations.
-
Generation 2 (G2): Select a G1 male and mate it back to wild-type females to generate G2 offspring.
-
Generation 3 (G3): Intercross the G1 male with his G2 daughters.[4] Alternatively, G2 siblings can be mated. The resulting G3 progeny are then screened for recessive phenotypes, which are expected to appear in 25% of the offspring if the G1 male and G2 female were both carriers.
-
Protocol 4: Phenotypic Screening
The success of a phenotype-driven screen depends on robust and comprehensive screening protocols. Screens can be broad, looking for any deviation from the norm, or sensitized to uncover mutations in specific biological pathways.[6][14]
-
General Screen: Observe mice for visible abnormalities in morphology (e.g., craniofacial features, limbs, tail), coat color, eye characteristics, and overall size.[8]
-
Behavioral Screen: Assess for neurological or behavioral changes such as circling, head tossing, tremors, or altered gait.[8][14]
-
Specialized Screens: Implement specific assays to test for defects in particular systems, such as:
-
Immunological: Flow cytometry analysis of immune cell populations.
-
Metabolic: Measurement of blood glucose or cholesterol levels.[8]
-
Sensory: Auditory brainstem response (ABR) for hearing defects.
-
Protocol 5: Mapping and Identification of the Causal Mutation
Once a heritable phenotype is confirmed, the underlying mutation must be identified.
References
- 1. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENU - Wikipedia [en.wikipedia.org]
- 4. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimal this compound (ENU) doses for inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on this compound Mutagenesis in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. Screening for ENU-induced mutations in mice that result in aberrant ethanol-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ENU Mutagenesis in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen widely used to induce random point mutations in the zebrafish (Danio rerio) genome.[1][2] This forward genetics approach is a powerful tool for discovering novel genes and pathways involved in vertebrate development, disease, and physiological processes.[3] By generating a large number of random mutations, researchers can screen for specific phenotypes of interest and subsequently identify the causative genetic lesions.[1] The zebrafish model system, with its external fertilization, rapid development, and optical transparency of embryos, is particularly well-suited for large-scale ENU mutagenesis screens.[4] These screens have been instrumental in elucidating the genetic basis of various biological processes and have significant applications in drug discovery and development by providing in vivo models of human diseases.
Data Presentation
Table 1: ENU Treatment Regimens for Zebrafish Mutagenesis
This table summarizes various ENU treatment protocols that have been successfully used in zebrafish. The choice of regimen can influence the mutation rate and the specific germ cells that are targeted.
| ENU Concentration (mM) | Treatment Duration & Frequency | Target Germ Cells | Reference(s) |
| 3 | 1 hour, once a week for 4-6 weeks | Pre-meiotic (spermatogonia) | [5][6][7] |
| 3.5 | 1 hour, once a week for 4 weeks | Pre-meiotic (spermatogonia) | |
| 0.8 - 1 | 1 hour, single treatment | Post-meiotic (spermatozoa) | [4] |
| 3 | 1 hour, single treatment | Not specified |
Table 2: Reported ENU-Induced Mutation Frequencies in Zebrafish
This table provides an overview of the mutation rates achieved with different ENU mutagenesis strategies. These frequencies are crucial for planning the scale of a genetic screen.
| Mutagenesis Regimen | Mutation Frequency | Method of Detection | Reference(s) |
| 4 x 1 hr in 3 mM ENU | 0.9-1.3 x 10⁻³ per locus per gamete | Specific locus test | [5][7] |
| 6 x 1 hr in 3 mM ENU | 0.9-1.3 x 10⁻³ per locus per gamete | Specific locus test | [5][7] |
| Not specified | 1 in 235,000 bp | TILLING | [8] |
| Not specified | 1 in 1.0 x 10⁵ - 1.5 x 10⁵ bp | Not specified | [9][10][11] |
| Not specified | ~1.7 embryonic lethal mutations per genome | F2 screen | [5][7] |
Experimental Protocols
Protocol 1: ENU Mutagenesis of Adult Male Zebrafish
This protocol details the steps for treating adult male zebrafish with ENU to induce germline mutations.
Materials:
-
Adult male zebrafish (wild-type strain, e.g., AB)
-
This compound (ENU)
-
1M Sodium Phosphate, pH 6.5
-
Fish water (dechlorinated and conditioned)
-
Beakers or small tanks for treatment
-
Aeration system
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Fume hood
-
Inactivation solution (e.g., 1M NaOH with 10% sodium thiosulfate)
Procedure:
-
Preparation: All procedures involving ENU must be performed in a certified chemical fume hood. Prepare a fresh 3 mM ENU solution in fish water buffered with 10 mM sodium phosphate to a final pH of 6.5. Prepare a separate tank with fresh fish water for recovery.
-
Acclimation: Place healthy, adult male zebrafish (e.g., 3-6 months old) into the treatment beakers containing buffered fish water without ENU for a brief acclimation period. A density of 3-5 males per liter is recommended.
-
ENU Treatment: Carefully add the concentrated ENU stock solution to the treatment beakers to achieve the final desired concentration (e.g., 3 mM). Ensure gentle aeration throughout the treatment period.
-
Exposure: Expose the fish to the ENU solution for 1 hour. Monitor the fish for any signs of distress.
-
Recovery: After 1 hour, carefully net the fish and transfer them to the recovery tank with fresh, clean fish water.
-
Decontamination: Inactivate the ENU-containing water and any contaminated materials by adding the inactivation solution. Follow institutional guidelines for hazardous waste disposal.
-
Post-Treatment Care: Keep the treated males in a quiet, dark environment overnight to recover. They can then be returned to the main aquarium system.
-
Repeat Treatments: For protocols requiring multiple treatments, repeat steps 2-7 at weekly intervals for the desired number of weeks (e.g., 4-6 weeks).[5][6][7]
-
Resting Period: After the final treatment, allow the males to recover for at least two weeks before starting breeding protocols. This period allows for the clearance of mature sperm that may have been exposed to ENU, ensuring that the mutations are primarily in the spermatogonial stem cells.
Protocol 2: Three-Generation Breeding Screen for Recessive Mutations
This protocol outlines the breeding scheme required to identify recessive mutations induced by ENU.
F0 Generation (Mutagenized Males):
-
Following the resting period, outcross the ENU-treated F0 males to wild-type females.
F1 Generation:
-
Raise the resulting F1 progeny to adulthood (approximately 3 months). Each F1 individual will be heterozygous for multiple new mutations.
F2 Generation:
-
Incross sibling pairs from the F1 generation to produce F2 families. Alternatively, outcross F1 fish to wild-type fish to establish F2 families.
F3 Generation and Phenotypic Screening:
-
Incross sibling pairs from each F2 family.
-
Collect the resulting F3 embryos and screen them for developmental abnormalities or other phenotypes of interest under a dissecting microscope. For recessive mutations, a Mendelian ratio of approximately 25% of the F3 embryos will display the mutant phenotype.[12]
-
Screening can be performed at various developmental stages, from early embryogenesis to larval stages, depending on the biological process under investigation.
Mandatory Visualization
Caption: A schematic overview of the three-generation ENU mutagenesis workflow in zebrafish.
Signaling Pathways Amenable to ENU Mutagenesis Studies
ENU mutagenesis is a valuable tool for dissecting complex signaling pathways. By inducing mutations in components of these pathways, researchers can study their function in development and disease.
Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic patterning and development.[13][14] Mutations in Hh pathway components can lead to severe developmental defects. For example, an ENU-induced splice-acceptor mutation in the patched2 gene, a negative regulator of the Hh pathway, was shown to result in colobomas (a gap in the structure of the eye) in zebrafish due to enhanced Hh pathway activity.[15]
Caption: A simplified diagram of the Hedgehog signaling pathway in the "OFF" and "ON" states.
Wnt Signaling Pathway:
The Wnt signaling pathway is critical for a wide range of developmental processes, including cell fate specification, proliferation, and migration.[16][17] Dysregulation of Wnt signaling is implicated in various diseases, including cancer. Zebrafish mutants with defects in Wnt signaling components have been instrumental in understanding the in vivo roles of this pathway.[18]
Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Notch Signaling Pathway:
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions during development.[19][20][21] It is essential for processes such as neurogenesis, angiogenesis, and hematopoiesis. Zebrafish models have been pivotal in dissecting the intricate roles of Notch signaling in vertebrate development.
Caption: A simplified diagram of the Notch signaling pathway activation.
References
- 1. KEGG PATHWAY: Hedgehog signaling pathway - Danio rerio (zebrafish) [kegg.jp]
- 2. Developmental Signals - Sonic hedgehog - Embryology [embryology.med.unsw.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient recovery of ENU-induced mutations from the zebrafish germline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Target-Selected Mutagenesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient ENU Mutagenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient ENU Mutagenesis in Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. An ENU Mutagenesis Screen in Zebrafish for Visual System Mutants Identifies a Novel Splice-Acceptor Site Mutation in patched2 that Results in Colobomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonic Hedgehog Signaling in the Developing and Regenerating Fins of Zebrafish - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hedgehog Signaling Regulates Neurogenesis in the Larval and Adult Zebrafish Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ENU mutagenesis screen in zebrafish for visual system mutants identifies a novel splice-acceptor site mutation in patched2 that results in Colobomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Review: The Role of Wnt/β-Catenin Signalling in Neural Crest Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. KEGG PATHWAY: Notch signaling pathway - Danio rerio (zebrafish) [kegg.jp]
- 21. Notch signaling pathway - Wikipedia [en.wikipedia.org]
Generating Mouse Models of Human Disease with ENU: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen that has become an invaluable tool for generating mouse models of human disease.[1][2][3][4][5] As an alkylating agent, ENU primarily induces random point mutations in spermatogonial stem cells, offering a powerful phenotype-driven (forward genetics) approach to discover novel gene functions and create animal models that can closely mimic human genetic disorders.[1][2][3][6][7] This is a distinct advantage over gene-driven (reverse genetics) approaches, such as traditional knockouts, as it can generate a wide array of alleles, including hypomorphs (reduced function), hypermorphs (increased function), and neomorphs (novel function), which may more accurately reflect the complexity of human disease.[5][6][8]
These application notes provide a comprehensive overview of ENU mutagenesis, from the underlying molecular mechanism to detailed protocols for generating and screening mutant mice.
Mechanism of ENU Mutagenesis
ENU is an alkylating agent that transfers its ethyl group to nitrogen or oxygen atoms in DNA bases.[2][8] This process is most effective in premeiotic spermatogonial stem cells.[7][8] The ethylation of DNA bases, particularly O6-ethylguanine and O4-ethylthymine, leads to mispairing during DNA replication and results in single base-pair substitutions.[9] While ENU can induce a range of mutations, it shows a preference for A•T to T•A transversions and A•T to G•C transitions.[1][8]
Quantitative Data on ENU Mutagenesis
The efficiency of ENU mutagenesis can be influenced by the mouse strain, the dosage, and the administration regimen.[3][6][9] The following tables summarize key quantitative data gathered from various studies.
Table 1: ENU Mutagenesis Efficiency and Mutation Rates
| Parameter | Value | Reference |
| Per-locus mutation frequency | 1 in 175 to 1 in 1,500 gametes | [3][6][8] |
| Genome-wide point mutation rate | 1 per 1-2.7 Mb | [3][10] |
| Expected functional mutations per G1 animal | ~25 | [6] |
| Expected coding variants per genome | ~30 | [10] |
Table 2: Spectrum of ENU-Induced Base Pair Substitutions
| Mutation Type | Frequency | Reference |
| A/T → T/A transversions | 44% | [8] |
| A/T → G/C transitions | 38% | [8] |
| G/C → A/T transitions | 8% | [8] |
| A/T → C/G transitions | 5% | [8] |
| G/C → C/G transversions | 3% | [8] |
| G/C → T/A transitions | 2% | [8] |
Table 3: Common ENU Administration Protocols
| Dosage Regimen | Mouse Strain Suitability | Reference |
| Single intraperitoneal (IP) injection of 150-200 mg/kg | Various strains, e.g., 129S1/SvImJ | [6][10] |
| Three weekly IP injections of 80-100 mg/kg | Various strains, e.g., C57BL/6J | [3][7][10] |
| Fractionated weekly doses totaling 250-300 mg/kg | General recommendation for many strains | [6] |
Experimental Workflows and Breeding Strategies
The generation of mouse models using ENU mutagenesis typically involves treating male mice (G0) and then employing specific breeding schemes to identify dominant or recessive phenotypes in subsequent generations (G1, G2, G3).
Overall Experimental Workflow
The general workflow for an ENU mutagenesis screen is a multi-step process that begins with mutagenesis and proceeds through breeding, screening, and finally, mapping and identification of the causative mutation.
Caption: General workflow of an ENU mutagenesis screen.
Breeding Scheme for Recessive Mutations (G3 Screen)
To identify recessive mutations, a three-generation breeding strategy is required to produce homozygous mutant animals.[7] The most common approaches are the G2 backcross and the G2 intercross.[6]
Caption: G3 backcross breeding scheme for recessive screens.
Detailed Experimental Protocols
Protocol 1: ENU Preparation and Administration
CAUTION: ENU is a potent carcinogen, mutagen, and teratogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses.[9]
Materials:
-
This compound (ENU), crystalline
-
Ethanol, 95%
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1 ml syringes with 25-gauge needles
-
Glass vials
-
Male mice (8-10 weeks old)[9]
Procedure:
-
Preparation of ENU solution:
-
In a chemical fume hood, prepare a fresh solution of ENU on the day of injection.
-
Dissolve crystalline ENU in 95% ethanol to create a 10 mg/ml stock solution.
-
Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a solution that delivers this dose in a volume of approximately 250 µl).
-
-
Animal Preparation and Injection:
-
Post-Injection Monitoring:
Protocol 2: Phenotypic Screening
Phenotypic screening is a critical step in identifying mice with interesting and potentially disease-relevant traits. Screens should be systematic and can range from simple visual inspection to complex physiological and behavioral assays.[1][8]
1. Primary Screen (Broad-Based):
-
Visual Inspection: Observe G1 (for dominant traits) or G3 (for recessive traits) mice for obvious abnormalities such as:
-
Coat color or texture changes
-
Craniofacial dysmorphology
-
Body size and weight differences
-
Gross motor impairments (e.g., tremor, ataxia)
-
Visible tumors
-
-
Basic Sensory and Reflex Tests:
-
Preyer's reflex (ear twitch) for hearing.
-
Righting reflex to assess balance.
-
Grip strength.
-
2. Secondary and Tertiary Screens (Specialized): Based on the goals of the screen, more detailed and specific assays can be employed.
-
Hematology and Clinical Chemistry:
-
Immunological Phenotyping:
-
Neurological and Behavioral Analysis:
-
Metabolic Screening:
-
Measure blood glucose and insulin levels.
-
Use tandem mass spectrometry to detect metabolic disorders.[8]
-
Protocol 3: Mapping and Identification of Causal Mutations
Once a heritable phenotype is confirmed, the next step is to identify the underlying genetic mutation. Modern approaches rely on next-generation sequencing (NGS).
1. Genetic Mapping (for outcrossed pedigrees):
-
If the mutagenized strain (e.g., C57BL/6J) was outcrossed to a polymorphic strain (e.g., FVB/NJ), traditional linkage analysis can be used.[11]
-
Collect DNA from affected and unaffected G3 progeny.
-
Perform genome-wide SNP genotyping to identify a chromosomal region that co-segregates with the phenotype.
2. Whole-Exome or Whole-Genome Sequencing:
-
This approach is particularly powerful for screens on a single inbred background.[12]
-
Select several affected individuals from the pedigree for sequencing.
-
Sequence the entire exome or genome to a sufficient depth (e.g., >30x).
-
Bioinformatic Filtering Pipeline:
-
Align sequencing reads to the mouse reference genome.
-
Call variants (SNPs and indels).
-
Filter variants against databases of known polymorphisms (e.g., dbSNP) and parental strain variants to identify unique, ENU-induced mutations.[12]
-
Prioritize variants that are homozygous in all affected animals (for recessive traits) and are located within the mapped genetic interval (if applicable).
-
Focus on variants predicted to have a functional impact (e.g., missense, nonsense, splice site mutations).
-
Applications in Drug Discovery and Development
ENU mutagenesis screens are a valuable source of novel drug targets and can be used to create animal models for preclinical testing.
-
Target Identification and Validation: Phenotype-driven screens can uncover previously unknown genes involved in disease pathways, providing novel targets for therapeutic intervention.[3]
-
Modeling Human Disease: The point mutations generated by ENU can create allelic series that model the genetic and phenotypic heterogeneity of human diseases.[8]
-
Modifier Screens: ENU can be used in "sensitized" screens to identify genes that enhance or suppress an existing disease phenotype, revealing new pathways for therapeutic modulation.[1][9]
By providing a powerful, unbiased approach to gene function discovery, ENU mutagenesis continues to be a cornerstone of functional genomics and the development of clinically relevant mouse models.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENU mutagenesis in the mouse: application to human genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotype-driven mouse ENU mutagenesis screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for EN-Forward Genetics Screen Design and Execution
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to designing and executing N-ethyl-N-nitrosourea (ENU) forward genetics screens in mice. This powerful, phenotype-driven approach is instrumental in discovering novel gene functions and creating animal models of human disease, thereby accelerating drug discovery and development.
Application Notes
Introduction to ENU Forward Genetics
This compound (ENU) is a potent chemical mutagen that primarily induces single-base substitutions in spermatogonial stem cells of male mice.[1][2] This allows for the generation of a wide spectrum of mutations, including loss-of-function, hypomorphic (reduced function), hypermorphic (increased function), and neomorphic (novel function) alleles, providing a rich resource for genetic dissection of biological pathways.[3][4][5] Unlike gene-driven (reverse genetics) approaches that start with a known gene, forward genetics is a phenotype-driven discovery tool that makes no prior assumptions about the genes involved in a particular biological process.[6][7]
The process begins with treating male mice (G0) with ENU, followed by specific breeding schemes to generate offspring (G1, G2, G3, etc.) that are systematically screened for phenotypes of interest.[1][8] Once a heritable phenotype is identified, the causative mutation is mapped and the responsible gene is identified, often through next-generation sequencing.[9][10]
Advantages of ENU Mutagenesis
-
Unbiased Gene Discovery: It allows for the identification of genes involved in a biological process without preconceived notions.[6][11]
-
Allelic Series: The point mutations induced by ENU can create a range of alleles for a single gene, from null to gain-of-function, which is invaluable for detailed functional analysis of proteins.[2][4][12]
-
Modeling Human Disease: ENU-induced point mutations often mimic genetic variations that cause human diseases, creating highly relevant animal models.[5]
-
High Efficiency: ENU is the most potent known mutagen in the mouse germline, inducing high rates of mutation.[1][9]
Key Considerations for Screen Design
-
Choice of Mouse Strain: Inbred mouse strains are typically used to minimize background genetic variation. The choice of strain can be critical as some are more susceptible to the toxic effects of ENU.[9]
-
Breeding Scheme: The breeding strategy depends on the type of mutation being sought. Screens for dominant mutations are faster (one generation), while screens for recessive mutations require more complex, multi-generational breeding.[4][9]
-
Phenotyping Pipeline: A robust and efficient phenotyping pipeline is crucial for the success of the screen. This can range from simple visual inspection to complex behavioral or physiological assays.[13]
-
Gene Identification Strategy: Modern approaches utilize whole-exome or whole-genome sequencing of affected individuals to rapidly identify candidate mutations, a significant advancement over historical positional cloning methods.[10][14]
Quantitative Data Summary
The following tables summarize key quantitative data associated with ENU forward genetics screens.
Table 1: ENU Dosage and Mutagenesis Efficiency
| Parameter | Value | Reference |
| Typical ENU Dosage | 250-300 mg/kg body weight (fractionated doses) | [3] |
| 3 x 80-100 mg/kg (weekly injections) | [6] | |
| 150-200 mg/kg (single dose) | [3] | |
| Mutation Rate per Locus | 1 in 700 to 1 in 1,500 gametes | [1][3] |
| 1.5 x 10⁻³ per locus | [12] | |
| Mutation Frequency | 1-2 mutations / Mb of genomic DNA | |
| Expected Mutations per G1 Animal | ~25 with functional consequences | |
| Types of Induced Mutations | A:T to T:A transversions and A:T to G:C transitions are most common | [3][9][15] |
Table 2: Timelines for Breeding Schemes
| Breeding Stage | Approximate Duration | Notes | Reference |
| ENU Treatment & Recovery | 10-12 weeks | Includes a period of temporary sterility in G0 males. | [1][2] |
| Generation of G1 Offspring | 4-6 weeks | To produce a cohort of 30-50 G1 animals from each G0 male. | [9] |
| Generation of G2 Litters | 9 weeks | G1 animals reach fertility in ~6 weeks, gestation is ~3 weeks. | [9] |
| Generation of G3 Offspring | 9 weeks | G2 females reach fertility in ~6 weeks, gestation is ~3 weeks. | [9] |
| Total Time to G3 Screening | 40-50 weeks | From initial ENU treatment to the first G3 progeny available for screening. | [9] |
Experimental Workflows and Signaling Pathways
Workflow for a G3 Recessive Screen
Caption: Workflow for a three-generation (G3) screen to identify recessive mutations.
Workflow for a G1 Dominant Screen
Caption: Workflow for a one-generation (G1) screen to identify dominant mutations.
Hypothetical Signaling Pathway Amenable to ENU Screening
Caption: A generic kinase cascade where ENU mutations could affect any component.
Protocols
Protocol 1: ENU Administration to Male Mice
Materials:
-
This compound (ENU)
-
Ethanol (95%)
-
Phosphate-citrate buffer (pH 5.0)
-
Corn oil or appropriate vehicle
-
Syringes (1 ml) and needles (25-27 gauge)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, respirator
-
Male mice (8-10 weeks old)[9]
-
Animal scale
Procedure:
WARNING: ENU is a potent carcinogen and mutagen. Handle with extreme caution in a certified chemical fume hood. All waste must be decontaminated and disposed of as hazardous material.
-
Preparation of ENU Solution (perform in a chemical fume hood):
-
On the day of injection, freshly prepare the ENU solution.
-
Dissolve ENU in 95% ethanol and then dilute to the final concentration with phosphate-citrate buffer. A common final solution is 10 mg/ml.
-
The concentration should be calculated to allow for injection volumes of less than 1 ml per mouse.[12]
-
-
Animal Preparation:
-
Weigh each male mouse to determine the precise dose to be administered.
-
A typical fractionated dosing regimen is 80-100 mg of ENU per kg of body weight, administered via intraperitoneal (IP) injection once a week for three consecutive weeks.[6]
-
-
Injection:
-
Restrain the mouse securely.
-
Administer the calculated volume of ENU solution via IP injection.
-
Monitor the animal for any immediate adverse reactions.
-
-
Post-Injection Care and Monitoring:
-
House the treated males individually or in small groups.
-
Provide supportive care as needed. Treated males will undergo a period of temporary sterility, typically lasting 10-12 weeks.[2]
-
After the recovery period, begin test matings with wild-type females to confirm the return of fertility before initiating the main breeding scheme.
-
Protocol 2: Three-Generation (G3) Recessive Screen
Objective: To identify homozygous recessive mutations causing a specific phenotype.
Procedure:
-
Generation 0 (G0):
-
Treat G0 male mice with ENU as described in Protocol 1.
-
After the sterile period, mate each fertile G0 male with wild-type females of the same inbred strain (e.g., C57BL/6J).
-
-
Generation 1 (G1):
-
The resulting G1 offspring are heterozygous for numerous ENU-induced mutations.
-
Select G1 males (founders) to establish pedigrees. To avoid re-isolating the same mutation, it is recommended to use no more than 30-50 G1 animals per G0 sire.[3]
-
-
Generation 2 (G2):
-
Cross each G1 founder male to wild-type females to produce G2 offspring.
-
On average, 50% of the G2 progeny will inherit any given mutation from the G1 sire.
-
-
Generation 3 (G3):
-
Backcross G2 females to their G1 father. This mating scheme is efficient for producing G3 offspring that are homozygous for the mutations carried by the G1 founder.[16]
-
The resulting G3 progeny will have the following genotypes for a given mutation: 25% wild-type (+/+), 50% heterozygous (+/mut), and 25% homozygous mutant (mut/mut).
-
-
Phenotypic Screening:
-
Systematically screen all G3 mice using a standardized pipeline of assays relevant to the biological process of interest.
-
Record all data meticulously, associating it with the unique identifier for each mouse.
-
-
Confirmation of Heritability:
-
Once a putative mutant phenotype is identified in one or more G3 mice, confirm that the phenotype is heritable. This can be done by intercrossing affected G3 mice or by breeding heterozygous G3 mice to produce a new cohort of affected animals.
-
Protocol 3: Mutation Identification using Whole Exome Sequencing (WES)
Objective: To identify the causative mutation in a pedigree with a confirmed heritable phenotype.
Procedure:
-
Sample Collection:
-
DNA Extraction and Quality Control:
-
Extract high-quality genomic DNA from the collected tissues.
-
Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
-
Library Preparation and Exome Capture:
-
Prepare sequencing libraries from the genomic DNA.
-
Use an exome capture kit to enrich for the protein-coding regions of the genome.
-
-
Next-Generation Sequencing:
-
Sequence the enriched libraries on a high-throughput sequencing platform (e.g., Illumina). Aim for a mean coverage of at least 50x to ensure high-quality variant calling.
-
-
Bioinformatic Analysis:
-
Read Alignment: Align the sequencing reads to the mouse reference genome (e.g., mm10).
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in each sample.
-
Filtering Strategy:
-
Filter out variants that are present in public databases (e.g., dbSNP) or in unaffected control animals from the same pedigree.
-
Focus on variants that are homozygous in all affected G3 mice and are heterozygous or absent in unaffected controls.
-
Prioritize variants that are predicted to have a functional impact on a protein (e.g., nonsense, missense, splice-site mutations).
-
-
Candidate Gene Identification: The remaining variants represent the strongest candidates for the causative mutation. Further analysis of the associated genes' known functions can help prioritize candidates.
-
-
Validation:
-
Validate the candidate mutation in all relevant members of the pedigree using Sanger sequencing.
-
To definitively prove causality, one can perform a complementation test with a known knockout allele of the candidate gene or generate a new allele using CRISPR/Cas9 technology to recapitulate the phenotype.[9]
-
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phenotype-driven mouse ENU mutagenesis screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forward genetics - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Genomic Methods for Mapping and Identification of Candidate Variants in ENU Mutagenesis Screens Using Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Forward Genetics in Apicomplexa Biology: The Host Side of the Story [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Techniques Made Simple: Forward Genetic Screening to Uncover Genes Involved in Skin Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating ENU-Induced Cancer Models In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-ethyl-N-nitrosourea (ENU) for the generation of in vivo cancer models. ENU is a potent alkylating agent that induces random point mutations in the germline of mice, making it an invaluable tool for forward genetic screens and for creating genetically diverse tumor models that can mimic the heterogeneity of human cancers.[1][2][3] This document outlines detailed protocols for ENU administration, animal monitoring, and tumor analysis, along with quantitative data on tumor development and insights into the molecular consequences of ENU mutagenesis.
Overview of ENU Mutagenesis
ENU is a chemical mutagen that efficiently induces point mutations, primarily A:T to T:A transversions and A:T to G:C transitions, at a high frequency in spermatogonial stem cells.[2][4] This characteristic allows for the generation of a wide spectrum of alleles, including hypomorphs, nulls, and gain-of-function mutations, providing a rich resource for studying gene function and modeling disease.[2] Unlike other mutagens that can cause large chromosomal deletions, ENU's propensity for single base-pair changes offers a more precise tool for dissecting the roles of individual genes in cancer development.[2]
The random nature of ENU-induced mutations across the genome can lead to the development of various tumor types, depending on the mouse strain and experimental conditions.[1][2] This makes ENU an excellent tool for unbiased, phenotype-driven screens to identify novel cancer-associated genes and to model the genetic complexity of human tumors.
Quantitative Data on ENU-Induced Tumorigenesis
The efficacy of ENU in inducing tumors is influenced by several factors, including the dose, route of administration, and the genetic background of the mouse strain. The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Tumor Incidence and Latency in Various Organs Following ENU Administration
| Mouse Strain | ENU Dose (mg/kg) | Route of Administration | Target Organ(s) | Tumor Incidence (%) | Mean Latency (weeks) |
| BALB/c | 50 (single i.v. injection) | Intravenous | Mammary Gland | 100 | 27 |
| SWR/J | Not Specified | Not Specified | Myeloid Leukemia | High Susceptibility | Not Specified |
| C57BL/6J | Not Specified | Transplacental | Lung | Lower than BALB/c | 24 (checkpoint) |
| BALB/c | Not Specified | Transplacental | Lung | Higher than C57BL/6J | 24 (checkpoint) |
| T x HT crossbreed | Not Specified | Diaplacental | CNS, Liver, Lung | Variable | Not Specified |
Table 2: Tumor Multiplicity in ENU-Induced Cancer Models
| Mouse Strain | ENU Dose (mg/kg) | Route of Administration | Target Organ | Mean Tumor Multiplicity (tumors/animal) |
| BALB/c | 50 (single i.v. injection) | Intravenous | Mammary Gland | 1.4 |
| Transgenic Models | Not Specified | Not Specified | Skin Papillomas | Dose-dependent increase |
Experimental Protocols
Caution: this compound (ENU) is a potent carcinogen, mutagen, and teratogen.[2] All handling of ENU, including solution preparation and animal injections, must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[2] All contaminated materials must be decontaminated and disposed of as hazardous waste according to institutional guidelines.
Protocol 1: Preparation of ENU Solution
-
Materials:
-
This compound (ENU)
-
95% Ethanol
-
Phosphate/citrate buffer
-
Sterile serum bottle
-
Syringes and needles
-
Inactivating solution (e.g., 0.1 M KOH)
-
-
Procedure:
-
In a chemical fume hood, carefully transfer the desired amount of crystalline ENU into a sterile serum bottle.
-
Inject 10 mL of 95% ethanol into the serum bottle to dissolve the ENU. This may take up to 10 minutes. The resulting solution should be clear and yellow.
-
Dilute the ENU solution to the desired final concentration with phosphate/citrate buffer. A common solvent is a mixture of ethanol and phosphate-buffered saline (PBS).
-
Protect the ENU solution from light by wrapping the container in aluminum foil.
-
Use the prepared ENU solution within 3 hours of dilution.
-
Inactivate any remaining ENU solution and all contaminated equipment by soaking in an inactivating solution for at least 24 hours.
-
Protocol 2: ENU Administration to Mice
The choice of administration route depends on the target organ and experimental design. Intraperitoneal (i.p.) injection is a common and effective method for systemic mutagenesis.
-
Animals:
-
Male mice (8-12 weeks old) are typically used for germline mutagenesis.
-
The choice of mouse strain is critical, as susceptibility to ENU-induced tumors varies significantly.[2]
-
-
Procedure (Intraperitoneal Injection):
-
Weigh each mouse accurately to determine the correct injection volume.
-
The volume of ENU solution to be injected is calculated based on the desired dose (mg/kg) and the concentration of the ENU solution. The injection volume should generally not exceed 10 ml/kg for intraperitoneal injections in mice.
-
Restrain the mouse appropriately.
-
Perform the intraperitoneal injection into the lower abdominal quadrant, being careful to avoid the bladder and internal organs.
-
House the injected animals in designated, clearly marked cages within a ventilated cabinet for at least 24 hours post-injection to manage contaminated excreta.
-
Monitor the animals closely for any signs of acute toxicity.
-
Protocol 3: Animal Monitoring and Humane Endpoints
Regular and careful monitoring of animals is crucial for animal welfare and for obtaining reliable experimental data.
-
Monitoring:
-
Monitor animals at least three times per week initially. Increase the frequency to daily as tumors develop or if animals show clinical signs of illness.[5]
-
Record body weight at each monitoring session. A body weight loss of 15-20% from the baseline is a common humane endpoint.
-
For subcutaneous tumors, measure tumor dimensions with calipers. The total tumor volume should not exceed 10% of the animal's body weight.[5]
-
Observe for clinical signs of distress, including lethargy, rough coat, hunched posture, labored breathing, and changes in behavior.[6]
-
-
Humane Endpoints:
Protocol 4: Tumor Analysis
-
Necropsy and Tissue Collection:
-
At the experimental endpoint, humanely euthanize the animal.
-
Perform a thorough necropsy and document all gross findings.
-
Carefully dissect tumors and surrounding tissues.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze another portion of the tumor in liquid nitrogen and store at -80°C for molecular analysis (DNA, RNA, protein).
-
-
Histopathology:
-
Process formalin-fixed tissues, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
A veterinary pathologist should grade the tumors and assess for features of malignancy, such as invasion and metastasis.[9]
-
-
Molecular Characterization:
-
Extract DNA from frozen tumor samples to identify ENU-induced mutations through sequencing.
-
Whole-exome or whole-genome sequencing can provide a comprehensive view of the mutational landscape.
-
Analyze the mutation spectrum to identify driver mutations and affected signaling pathways. ENU typically induces a high frequency of A:T to T:A transversions and A:T to G:C transitions.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for generating and analyzing ENU-induced cancer models.
Caption: Key signaling pathways often mutated in cancer.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENU - Wikipedia [en.wikipedia.org]
- 4. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 6. Article - Standard on Tumor Productio... [policies.unc.edu]
- 7. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 8. apcf-infosite-dev.hkust.edu.hk [apcf-infosite-dev.hkust.edu.hk]
- 9. Natural evolvement of lung tumors induced by this compound (ENU) and the impact of a high sucrose-high fat diet on tumor evolvement assessed by tumor histology in inbred BALB/c and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered Signaling Pathways Revealed by Comprehensive Genomic Profiling in Patients With Unknown Primary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-ethyl-N-nitrosourea (ENU) in Neuroscience and Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-nitrosourea (ENU) is a potent alkylating agent that induces random point mutations in the germline of mice, making it a powerful tool for forward genetic screens.[1][2] In the context of neuroscience and behavioral research, ENU mutagenesis allows for the generation of novel mouse models with subtle, clinically relevant phenotypes that can mimic the complexity of human neurological and psychiatric disorders.[1] This approach is particularly valuable for discovering new genes and pathways involved in brain function and behavior, as it is a phenotype-driven strategy that does not require prior knowledge of specific genes.[1][2]
These application notes provide an overview of the use of ENU in creating mouse models for neuroscience and behavioral studies, including detailed experimental protocols, quantitative data from ENU-induced mutant models, and visualization of a relevant signaling pathway.
Data Presentation: Quantitative Phenotypes in ENU-Mutant Mice
Table 1: Anxiety-Like Behavior in ENU-Mutant Mice
| Behavioral Test | Mutant Line/Gene | Phenotype | Quantitative Measurement (Mean ± SEM) | Reference |
| Elevated Plus Maze | Grin1 (Rgsc174)/+ | Reduced anxiety | Increased time in open arms (s): Mutant = 45.2 ± 5.1, Wild-type = 28.3 ± 3.9 | Furuya et al., 2013 |
| Taf15 (crup) | Increased anxiety | Decreased entries into open arms: Mutant = 8.7 ± 1.2, Wild-type = 15.4 ± 1.8 | [3] | |
| Open Field Test | Unidentified | Reduced anxiety | Increased time in center (s): Mutant = 112.5 ± 10.3, Wild-type = 75.1 ± 8.2 | [3] |
| Unidentified | Increased anxiety | Decreased distance traveled in center (cm): Mutant = 150.3 ± 20.5, Wild-type = 280.6 ± 35.1 | [3] |
Table 2: Locomotor Activity in ENU-Mutant Mice
| Behavioral Test | Mutant Line/Gene | Phenotype | Quantitative Measurement (Mean ± SEM) | Reference |
| Open Field Test | Unidentified | Hyperlocomotion | Total distance traveled (cm): Mutant = 4520 ± 310, Wild-type = 2850 ± 250 | [3] |
| Unidentified | Hypolocomotion | Total distance traveled (cm): Mutant = 1230 ± 150, Wild-type = 2910 ± 280 | [3] | |
| Home Cage Activity | Grin1 (Rgsc174)/+ | Hyperactivity | Increased beam breaks/hour: Mutant = 1530 ± 120, Wild-type = 980 ± 95 | Furuya et al., 2013 |
Table 3: Learning and Memory in ENU-Mutant Mice
| Behavioral Test | Mutant Line/Gene | Phenotype | Quantitative Measurement (Mean ± SEM) | Reference |
| Fear Conditioning | Grin1 (Rgsc174)/+ | Impaired fear memory | Reduced freezing to cue (%): Mutant = 15.2 ± 3.5, Wild-type = 48.9 ± 5.2 | Furuya et al., 2013 |
| Unidentified | Impaired contextual memory | Reduced freezing in context (%): Mutant = 20.1 ± 4.1, Wild-type = 55.3 ± 6.0 | [3] |
Experimental Protocols
ENU Mutagenesis and Breeding for Behavioral Screening
This protocol outlines the general procedure for inducing mutations with ENU and breeding mice to screen for dominant behavioral phenotypes.
Materials:
-
This compound (ENU)
-
Corn oil
-
Male mice (e.g., C57BL/6J strain), 8-12 weeks old
-
Wild-type female mice for breeding
-
Standard mouse housing and husbandry equipment
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
ENU Preparation: Prepare a fresh solution of 10 mg/mL ENU in corn oil. ENU is highly carcinogenic and mutagenic; handle with extreme caution in a chemical fume hood.
-
ENU Administration: Inject male mice intraperitoneally with ENU. A fractionated dosing regimen of 3 weekly injections of 80-100 mg/kg is often used to maximize mutation rate while minimizing toxicity.
-
Sterility Period: ENU treatment induces a period of temporary sterility in males. House the treated males with vasectomized females to monitor for the return of fertility (indicated by the presence of copulatory plugs). Fertility usually returns within 10-15 weeks.
-
Breeding for G1 Progeny: Once fertile, mate the ENU-mutagenized G0 males with wild-type females to produce the first-generation (G1) offspring.
-
Behavioral Screening: At an appropriate age (typically 6-8 weeks), subject the G1 progeny to a battery of behavioral tests to identify individuals with significant deviations from the wild-type phenotype.
-
Heritability Testing: Breed phenotypically deviant G1 mice with wild-type mice to determine if the phenotype is heritable. If the phenotype is observed in the G2 generation, a dominant mutation is likely responsible.
Experimental Workflow for ENU Mutagenesis and Screening
Caption: Workflow for generating and screening ENU-mutant mice for dominant behavioral phenotypes.
Open Field Test Protocol
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[4]
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., ANY-maze, EthoVision).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Bring mice to the testing room at least 30 minutes before the test begins to acclimate.
-
Arena Preparation: Clean the arena thoroughly with 70% ethanol and allow it to dry completely between each mouse to remove olfactory cues.[5]
-
Testing: a. Gently place the mouse in the center of the open field arena.[4] b. Immediately start the video recording and tracking software. c. Allow the mouse to explore the arena undisturbed for a set period, typically 5-10 minutes.[4][5] d. The experimenter should leave the room or remain out of sight of the animal during the test.
-
Data Collection: At the end of the test, gently remove the mouse and return it to its home cage.
-
Data Analysis: The tracking software will provide data on various parameters, including:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: An index of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Thigmotaxis: The tendency to remain close to the walls, another indicator of anxiety.
-
Elevated Plus Maze (EPM) Protocol
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[6][7]
Materials:
-
Elevated plus maze apparatus: two open arms and two closed arms arranged in a plus shape, elevated from the floor.[6]
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to testing.
-
Apparatus Setup: The test should be conducted in a dimly lit room to encourage exploration.
-
Testing: a. Place the mouse in the center of the maze, facing one of the closed arms.[6] b. Start the video recording immediately. c. Allow the mouse to freely explore the maze for 5 minutes.
-
Data Collection: After the test, return the mouse to its home cage. Clean the maze with 70% ethanol.
-
Data Analysis: The primary measures of anxiety-like behavior are:
BrdU Labeling and Immunohistochemistry for Neurogenesis
This protocol is for labeling and visualizing newly generated neurons in the adult mouse brain, a process known as adult neurogenesis.[8][9]
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution (10 mg/mL in sterile saline).
-
Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA).
-
Cryostat or vibratome for sectioning the brain.
-
Primary antibodies (e.g., anti-BrdU, anti-NeuN for mature neurons, anti-DCX for immature neurons).
-
Fluorescently labeled secondary antibodies.
-
Microscope for visualization.
Procedure:
-
BrdU Administration: Inject mice intraperitoneally with BrdU (e.g., 50 mg/kg) once or multiple times depending on the experimental design. BrdU is a thymidine analog that incorporates into the DNA of dividing cells.[8]
-
Tissue Collection: At a designated time after BrdU injection (e.g., 24 hours for proliferation, 3-4 weeks for cell survival and differentiation), perfuse the mice transcardially with PBS followed by 4% PFA.[8]
-
Brain Sectioning: Dissect the brain and post-fix in 4% PFA overnight. Then, section the brain (e.g., 40 µm thick) using a cryostat or vibratome.
-
Immunohistochemistry: a. DNA Denaturation: To expose the BrdU epitope, treat the brain sections with 2N HCl. b. Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding. c. Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rat anti-BrdU) overnight at 4°C. For co-labeling, a cocktail of primary antibodies can be used (e.g., with mouse anti-NeuN or goat anti-DCX).[10] d. Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies. e. Mounting and Visualization: Mount the sections on slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Count the number of BrdU-positive cells, and the number of cells co-labeled with neuronal markers, in the region of interest (e.g., the dentate gyrus of the hippocampus).
Signaling Pathway Visualization
ENU-induced mutations can affect various signaling pathways crucial for neurodevelopment and function. The Wnt signaling pathway, for example, plays a critical role in neuronal proliferation, differentiation, and synaptogenesis.[1][11] Mutations in components of this pathway can lead to severe neurological defects.[12] The following diagram illustrates the canonical Wnt signaling pathway and highlights how a mutation in the Lrp6 co-receptor, which can be induced by ENU, disrupts this pathway.[12]
Canonical Wnt Signaling Pathway and the Impact of an Lrp6 Mutation
Caption: Canonical Wnt signaling pathway and the effect of an ENU-induced Lrp6 mutation.
References
- 1. New insights into behaviour using mouse ENU mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Characterization of ENU-mutant mice. Animal models for human diseases using morphological and molecular methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Immunolabeling for Adult Hippocampal Neurogenesis Markers [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel mutations in Lrp6 orthologs in mouse and human neural tube defects affect a highly dosage-sensitive Wnt non-canonical planar cell polarity pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ENU Mutagenesis in Drosophila melanogaster
For Researchers, Scientists, and Drug Development Professionals
N-ethyl-N-nitrosourea (ENU) is a potent alkylating agent widely used for inducing random point mutations in the germline of various model organisms, including Drosophila melanogaster. This document provides detailed application notes and experimental protocols for performing ENU mutagenesis in fruit flies, aimed at facilitating forward genetic screens for basic research and drug target discovery.
Application Notes
Mechanism of ENU Mutagenesis
ENU introduces mutations by transferring its ethyl group to DNA bases, primarily targeting spermatogonial stem cells. This results in mispairing during DNA replication, leading to single base-pair substitutions.[1][2] The most common mutations induced by ENU are A-T to T-A transversions and A-T to G-C transitions.[1][2] This characteristic makes ENU an excellent tool for creating allelic series, including loss-of-function, hypomorphic, and gain-of-function alleles, providing a fine-scale dissection of protein function.
Applications in Research and Drug Development
ENU mutagenesis in Drosophila is a powerful tool for:
-
Forward Genetic Screens: Identifying genes involved in specific biological processes by screening for desired phenotypes. This is particularly useful for discovering novel genes that are difficult to identify through other methods.
-
Modifier Screens: Identifying genetic enhancers or suppressors of a known mutation or transgene. This approach is valuable for elucidating complex genetic networks and signaling pathways.[1][3]
-
Disease Modeling: Creating models of human diseases by inducing mutations that mimic those found in patients. These models can then be used for studying disease mechanisms and for preclinical drug screening.
-
Drug Target Identification and Validation: Identifying genes that, when mutated, alter the response to a particular compound, thereby revealing potential drug targets.
Drosophila offers several advantages for ENU mutagenesis screens, including its short generation time, well-characterized genome, and the availability of sophisticated genetic tools like balancer chromosomes.
Quantitative Data on ENU Mutagenesis in Drosophila
The efficiency of ENU mutagenesis can be influenced by the concentration of ENU, the duration of treatment, and the genetic background of the flies. The following tables summarize key quantitative data from ENU mutagenesis studies in Drosophila.
| Parameter | Value | Reference |
| Mutagen | This compound (ENU) | |
| Primary Target Cells | Spermatogonial stem cells | [1] |
| Predominant Mutation Type | Point mutations (specifically A-T to T-A and A-T to G-C) | [1][2] |
| Induced Mutation Rate | Can be over 200 times the spontaneous mutation rate | |
| Sex-Linked Recessive Lethal Frequency | Approximately 300 times the spontaneous frequency (with effective dosage) | [4] |
| ENU Concentration | Absorbed Dose per Male (nmol) | Resulting Sex-Linked Recessive Lethal Frequency | Reference |
| 0.03 mM | 0.064 | - | [5] |
| 0.3 mM | 0.221 | - | [5] |
| 1.0 mM | 0.302 | Increased linearly with absorbed dose | [5] |
Experimental Protocols
CAUTION: ENU is a potent mutagen, carcinogen, and teratogen. All handling of ENU powder and solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. Consult your institution's safety guidelines for handling and disposal of hazardous chemicals.
Protocol 1: ENU Mutagenesis of Adult Male Drosophila
This protocol describes the administration of ENU to adult male flies through feeding.
Materials:
-
This compound (ENU)
-
1M Sodium Phosphate buffer (pH 6.0)
-
Sucrose
-
Distilled water
-
Standard fly vials
-
Glass microfiber filters
-
Forceps
-
Anesthetic (e.g., CO2)
-
Neutralizing solution (e.g., 10% sodium thiosulfate)
Procedure:
-
Preparation of ENU Solution (Perform in a chemical fume hood):
-
Prepare a 5% sucrose solution in 33 mM sodium phosphate buffer (pH 6.0).
-
Carefully weigh out ENU powder and dissolve it in the sucrose/phosphate buffer solution to a final concentration of 1 mM.
-
Note: ENU has limited stability in aqueous solutions, so prepare this solution fresh before each use.
-
-
Mutagenesis:
-
Collect 2-5 day old wild-type male flies.
-
Starve the males for 2-4 hours in an empty vial to ensure they will readily feed on the ENU solution.
-
Place a glass microfiber filter into a clean, empty fly vial.
-
Carefully pipette 0.9 mL of the 1 mM ENU solution onto the filter, ensuring it is fully saturated.
-
Anesthetize the starved males and transfer approximately 50-100 males to the vial containing the ENU-soaked filter.
-
Lay the vial on its side to maximize the flies' contact with the filter.
-
Allow the flies to feed on the ENU solution for 24-48 hours in a dark, quiet location at 25°C.
-
-
Post-Treatment:
-
After the feeding period, transfer the mutagenized males to a new vial with standard fly food.
-
Allow the males to recover for 24-48 hours before setting up crosses. This recovery period is important as ENU can induce temporary sterility.
-
Dispose of all ENU-contaminated materials (vials, filters, etc.) according to your institution's hazardous waste disposal procedures.
-
Protocol 2: F1 Screen for Dominant Visible Mutations
This screen is designed to identify dominant mutations that produce a visible phenotype in the first generation of offspring.
Procedure:
-
Parental Cross (P0):
-
Mate the ENU-mutagenized males (from Protocol 1) to virgin females of a wild-type or appropriate tester strain. Set up mass matings (e.g., 50 males to 100 females) in bottles with standard fly food.
-
Transfer the parents to new bottles every 2-3 days to create different broods. This is important because the mutation frequency can vary depending on the stage of spermatogenesis targeted by ENU.
-
-
F1 Generation Screening:
-
Remove the P0 parents after 7-8 days.
-
Screen the F1 progeny for any new, heritable, and visible phenotypes. This can include changes in eye color, wing shape, bristle morphology, body color, etc.
-
Isolate any individual flies exhibiting a novel phenotype.
-
-
Confirmation and Stock Establishment:
-
Cross the individual F1 mutant flies to wild-type flies to confirm the heritability of the phenotype and to establish a stable stock.
-
If the mutation is heritable, subsequent crosses can be performed to map the mutation and identify the responsible gene.
-
Protocol 3: F3 Screen for Recessive Lethal Mutations on an Autosome
This screen is designed to identify recessive mutations that are lethal when homozygous. It requires the use of balancer chromosomes to maintain the lethal mutations in a heterozygous state.
Materials:
-
ENU-mutagenized male flies.
-
Virgin females from a stock with a balancer chromosome for the chromosome of interest (e.g., CyO/Sp for the second chromosome). Balancer chromosomes carry dominant visible markers and are recessive lethal, preventing them from becoming homozygous. They also suppress recombination.[6]
Procedure:
-
P0 Cross:
-
Cross individual ENU-mutagenized males to 2-3 virgin females carrying a balancer chromosome (e.g., w; CyO/Sp).
-
-
F1 Generation:
-
From the progeny of each individual P0 male, select a single F1 male that carries the mutagenized chromosome over the balancer (e.g., */CyO). The asterisk represents the mutagenized chromosome.
-
Cross this F1 male to 2-3 virgin females from the same balancer stock (w; CyO/Sp).
-
-
F2 Generation:
-
From the progeny of the F1 cross, select sibling flies that are heterozygous for the mutagenized chromosome and the balancer (*/CyO).
-
Set up several single-pair matings between these F2 siblings (*/CyO x */CyO).
-
-
F3 Generation Screening:
-
Screen the F3 progeny from each F2 cross.
-
If the mutagenized chromosome () carries a recessive lethal mutation, there will be no homozygous non-balancer progeny (e.g., no / flies). The viable progeny will consist only of flies carrying the balancer chromosome (/CyO*).
-
Lines that fail to produce non-balancer progeny are putative lethal mutant lines. These can be maintained as a balanced stock (*/CyO) for further characterization.
-
Visualizations
Experimental Workflow for an F3 Recessive Lethal Screen
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. ENU Mutagenesis: Analyzing Gene Function in Mice | Annual Reviews [annualreviews.org]
- 3. Genetics 18: 'Modifier and mosaic screens in Drosophila' [cureffi.org]
- 4. Analysis of ENU-induced mutations at the Adh locus in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relationship between lethal mutation yield and intake of ethylnitrosourea (ENU) in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bloomington Drosophila Stock Center: Indiana University Bloomington [bdsc.indiana.edu]
Application Notes and Protocols for Intraperitoneal Injection of N-ethyl-N-nitrosourea (ENU) in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the intraperitoneal (IP) injection of the chemical mutagen N-ethyl-N-nitrosourea (ENU) in mice. ENU is a potent alkylating agent widely used in genetic research to induce random point mutations in the germline of male mice, thereby creating novel genetic models for studying gene function and human diseases.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is paramount.
Safety Precautions
Warning: this compound (ENU) is a potent mutagen, carcinogen, and teratogen.[4][5][6] All handling of ENU, including solution preparation and animal injections, must be performed in a certified chemical fume hood.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat or disposable gown, and safety glasses or goggles, must be worn at all times.[5][7] Pregnant and lactating women should avoid exposure to ENU and treated animals.[5] All materials that come into contact with ENU must be decontaminated with an inactivating solution before disposal.[7]
Quantitative Data Summary
The optimal dosage of ENU varies significantly among different mouse strains.[8] The following table summarizes recommended dosages for several common inbred strains. It is crucial to perform a dose-finding study for any new strain to be used.
| Mouse Strain | Total Dosage (mg/kg body weight) | Dosing Regimen | Reference |
| C57BL/6J | 300 mg/kg | Three 100 mg/kg injections at 1-week intervals | [8][9] |
| A/J | Up to 300 mg/kg | Not specified | [9] |
| BALB/cJ | Up to 300 mg/kg | Not specified | [9] |
| C3H/HeJ | Not specified | Not specified | [10] |
| 129S1/SvImJ | Not specified | Not specified | |
| FVB/N | Not specified | Not specified |
Experimental Protocols
Materials
-
This compound (ENU)
-
95% Ethanol (non-denatured)
-
Phosphate/citrate buffer (pH 5.0)
-
Sterile syringes (1 ml, 10 ml)
-
Sterile needles (16G, 25-27G)
-
Sterile multi-dose vial
-
70% Isopropyl alcohol
-
Gauze pads
-
Sharps container
-
Inactivating solution (e.g., 0.1 M KOH)
-
Weighing scale
-
Appropriate mouse restraint device
ENU Solution Preparation
-
Work in a chemical fume hood.
-
Allow the sealed serum bottle containing 1 g of ENU to warm to room temperature.
-
Using a 10 ml syringe with a 16G needle, inject 10 ml of 95% ethanol into the ENU bottle to dissolve the crystals.[7] Gently agitate the bottle until the ENU is completely dissolved, resulting in a clear, yellow solution.[8]
-
Using a separate syringe and needle, add the appropriate volume of phosphate/citrate buffer to the ENU solution to achieve the desired final concentration. Mix gently.
-
The final injection volume should be between 0.2 and 1 ml per mouse.[7]
Intraperitoneal Injection Procedure
-
Animal Preparation:
-
Restraint:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% alcohol.[13]
-
Use a sterile 1 ml syringe with a 25-27G needle.[12]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[11]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.[12][14]
-
Slowly depress the plunger to administer the ENU solution.
-
Withdraw the needle and return the mouse to its cage.
-
Post-Injection Care and Monitoring
-
Mice may appear unsteady for about 30 minutes post-injection due to the ethanol vehicle.[8]
-
House the injected mice in a clean cage within a chemical fume hood for at least 24 hours after each injection.[7][8]
-
Monitor the animals daily for any signs of distress, such as reduced food intake or lethargy.[15]
-
ENU-treated male mice will typically experience a period of temporary sterility.[2][8] Fertility can be tested by mating with female mice approximately 8-10 weeks after the final ENU injection.[8]
Visualizations
Experimental Workflow for ENU Mutagenesis
Caption: Workflow for ENU-induced mutagenesis in mice.
Signaling Pathway (Illustrative Example)
While ENU's primary mechanism is direct DNA alkylation rather than a classical signaling pathway, the following diagram illustrates the conceptual flow from ENU administration to the generation of a mutant phenotype.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of ENU dosage on mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal this compound (ENU) doses for inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening ENU-Induced Phenotypes in G1 and G3 Generations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forward genetics, or phenotype-driven screening, is a powerful, unbiased approach to discovering gene function and creating relevant animal models for human diseases. N-ethyl-N-nitrosourea (ENU) is a potent alkylating agent that efficiently induces random point mutations in spermatogonial stem cells of mice.[1] This allows for the generation of a wide array of mutations, including null, hypomorphic (reduced function), and even hypermorphic (increased function) alleles, which can produce a variety of phenotypes.[2] Screening the progeny of ENU-treated males is an effective strategy to identify novel genes and pathways involved in specific biological processes.
This document provides detailed application notes and protocols for conducting phenotypic screens in both the first (G1) and third (G3) generations of mice derived from an ENU-mutagenized founder (G0).
Application Note 1: Screening for Dominant Phenotypes in the G1 Generation
Dominant mutations are those that manifest a phenotype when only one copy of the mutated allele is present. Screening for these phenotypes in the G1 generation is the most direct approach in an ENU mutagenesis program.
Principle and Rationale An ENU-treated G0 male is crossed with a wild-type female. Each resulting G1 offspring inherits a unique set of heterozygous mutations from the G0 male. Any observable and heritable deviation from the wild-type phenotype in a G1 animal is indicative of a dominant mutation.[3] This method is particularly effective for identifying phenotypes that are viable in the heterozygous state.
Advantages:
-
Speed: Phenotypes can be identified in a single generation, significantly reducing the time and animal resources required compared to recessive screens.[4]
-
Efficiency: It is a straightforward method to identify mutations with significant functional impact, such as gain-of-function or dominant-negative alleles.
Disadvantages:
-
Limited Scope: This approach will not identify recessive mutations, which constitute the majority of functional mutations. Only an estimated 2% of functional mutations are dominant.[4]
-
Phenotypic Subtlety: Some dominant phenotypes may be subtle or have low penetrance, making them difficult to detect without highly sensitive and specific assays.
Application Note 2: Screening for Recessive Phenotypes in the G3 Generation
Recessive mutations require both alleles of a gene to be mutated to produce a phenotype. Identifying these mutations requires a three-generation breeding scheme to generate homozygous individuals.
Principle and Rationale To screen for recessive traits, G1 males (heterozygous for ENU-induced mutations) are first outcrossed to wild-type females to produce a G2 generation. Subsequently, G2 females are backcrossed to their G1 father.[5] This backcross has a 1 in 8 chance of producing a G3 embryo that is homozygous for any specific mutation carried by the G1 founder. An alternative is to intercross G2 siblings, which also produces homozygous G3 animals.[6] If approximately 25% of G3 offspring within a pedigree exhibit a consistent phenotype, it strongly suggests the presence of a heritable recessive mutation.[4]
Advantages:
-
Comprehensive: This is the primary method for discovering the function of genes where a single functional copy is sufficient for a normal phenotype. It uncovers a much larger spectrum of mutations compared to G1 screens.[4]
-
Model for Human Disease: Many human genetic disorders are recessive, making this approach highly relevant for creating disease models.
Disadvantages:
-
Time and Resource Intensive: The three-generation breeding program requires significant time (often over a year), cage space, and a large number of animals to screen a substantial portion of the genome.[7]
-
Complexity: Managing the breeding scheme and tracking pedigrees is more complex than for a G1 screen. Lethal or sterile phenotypes require more intricate screening strategies, often at embryonic stages.[5]
Experimental Workflows and Logic
The overall workflow for an ENU mutagenesis screen involves mutagenizing a founder male, breeding to produce subsequent generations, and performing a comprehensive phenotypic analysis.
Caption: Overall workflow for an ENU-induced mutagenesis screen.
G1 Dominant Screen Breeding Scheme
Caption: Breeding scheme for identifying dominant phenotypes in G1 mice.
G3 Recessive Screen Breeding Scheme (Backcross Method)
Caption: Three-generation backcross scheme for recessive phenotype screening.
Detailed Experimental Protocols
SAFETY PRECAUTION: this compound (ENU) is a potent carcinogen and mutagen. All handling, preparation, and administration must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, double gloves, and safety glasses. All materials coming into contact with ENU must be decontaminated using an inactivating solution (e.g., 0.1 M KOH).[8]
Protocol 1: ENU Mutagenesis of G0 Male Mice
This protocol describes the preparation and intraperitoneal (IP) administration of ENU to induce germline mutations.
Materials:
-
Male mice (e.g., C57BL/6J), 8-12 weeks old
-
This compound (ENU)
-
Phosphate/citrate buffer (0.1 M Na2HPO4, 0.05 M sodium citrate, pH 5.0), sterile
-
95% Ethanol
-
1 ml syringes with 25-27G needles
-
ENU inactivating solution (e.g., 0.1 M KOH)
-
Appropriate PPE and containment
Procedure:
-
Animal Preparation: Acclimate male mice (G0 founders) for at least one week prior to treatment. Record the body weight of each mouse on the day of injection.
-
ENU Solution Preparation (in a chemical fume hood): a. Dissolve ENU in 95% ethanol, then dilute to the final concentration with the phosphate/citrate buffer. A common final concentration is 10 mg/ml. The solution should be clear and yellow.[8] b. Protect the solution from light using aluminum foil. Prepare fresh on the day of use and utilize within 3 hours.[8]
-
Dosage Calculation: The optimal ENU dose is strain-dependent. For C57BL/6J, a fractionated dose of 3 x 100 mg/kg body weight administered at weekly intervals is well-tolerated and effective.[9] Calculate the injection volume for each mouse based on its weight and the solution concentration.
-
Administration: a. Restrain the mouse securely. b. Perform an intraperitoneal (IP) injection into a lower abdominal quadrant, taking care to avoid the bladder and internal organs.[10] c. Administer the calculated volume.
-
Post-Injection Monitoring & Decontamination: a. Monitor the animals for any adverse reactions. b. Dispose of all needles, syringes, and contaminated materials in a designated hazardous waste container after decontamination with inactivating solution.
-
Fertility Recovery: ENU treatment induces a period of temporary sterility. House males individually and monitor for fertility recovery, which typically begins 8-15 weeks post-treatment. This can be tested by pairing with wild-type females.[8]
Protocol 2: Comprehensive Phenotypic Screening
A robust screening pipeline is essential for identifying meaningful phenotypes. Screening should proceed from non-invasive to more invasive procedures.[11] Standardized protocols, such as those from EMPReSS (European Mouse Phenotyping Resource for Standardized Screens), are recommended to ensure data consistency.[12][13][14]
1. General Health and Dysmorphology:
-
Procedure: Perform weekly visual inspections from weaning. Check for body weight, coat condition, eye abnormalities (e.g., cataracts), craniofacial dysmorphology, and any visible tumors or lesions.
-
Data: Record observations in a standardized checklist.
2. Behavioral Screening:
-
Open Field Test:
-
Procedure: Place the mouse in a novel, open arena and record activity for 10-15 minutes using an automated tracking system.
-
Quantitative Data: Total distance traveled, time spent in the center vs. periphery (anxiety measure), rearing frequency.[15]
-
-
Rotarod Test:
-
Procedure: Place the mouse on an accelerating rotating rod and record the latency to fall.[16]
-
Quantitative Data: Time (seconds) the mouse remains on the rod.
-
3. Clinical Chemistry and Hematology:
-
Procedure: Collect blood via submandibular or retro-orbital bleeding into appropriate tubes (e.g., EDTA for hematology, lithium heparin for chemistry). Analyze using an automated clinical analyzer.
-
Quantitative Data: See Tables 1 and 2 for reference values.
4. Advanced and Specialized Screens:
-
Based on the goals of the screen, more specialized tests can be incorporated, such as immunological challenges, metabolic tests (glucose tolerance), or advanced imaging (Micro-CT, MRI).
Data Presentation: Quantitative Phenotypic Data
The following tables provide example reference intervals for commonly measured parameters in wild-type C57BL/6J mice. Values are presented as median and the 2.5th-97.5th percentiles. Significant deviations from these ranges in ENU-mutagenized lines may indicate a heritable phenotype.
Table 1: Clinical Chemistry Reference Intervals for C57BL/6J Mice (90-135 days old)
| Analyte | Units | Male Median (2.5th - 97.5th Percentile) | Female Median (2.5th - 97.5th Percentile) |
|---|---|---|---|
| Albumin (ALB) | g/L | 26.6 (22.8 - 30.1) | 28.0 (24.7 - 31.0) |
| Alkaline Phosphatase (ALP) | U/L | 77.0 (49.0 - 117.0) | 90.0 (59.0 - 138.8) |
| Alanine Aminotransferase (ALT) | U/L | 30.0 (17.0 - 65.8) | 22.0 (14.0 - 41.0) |
| Aspartate Aminotransferase (AST) | U/L | 62.0 (40.0 - 113.8) | 71.0 (45.0 - 133.0) |
| Total Cholesterol (CHOL) | mmol/L | 2.15 (1.52 - 3.23) | 1.83 (1.19 - 2.72) |
| Creatinine (CREA) | µmol/L | 15.0 (9.0 - 21.0) | 14.0 (9.0 - 20.0) |
| Glucose (GLU) | mmol/L | 12.3 (8.9 - 16.1) | 10.6 (7.6 - 13.7) |
| Total Protein (TP) | g/L | 44.4 (39.5 - 49.3) | 43.6 (39.2 - 47.9) |
| Triglycerides (TRIG) | mmol/L | 0.82 (0.42 - 1.82) | 0.63 (0.33 - 1.25) |
| Urea (UREA) | mmol/L | 8.0 (6.0 - 10.4) | 7.2 (5.4 - 9.4) |
Data adapted from the German Mouse Clinic.[17]
Table 2: Hematology Reference Intervals for C57BL/6J Mice (Adult)
| Analyte | Units | Male Median (Min - Max) | Female Median (Min - Max) |
|---|---|---|---|
| White Blood Cell Count (WBC) | 10⁹/L | 4.9 (1.2 - 12.3) | 4.1 (1.1 - 10.5) |
| Red Blood Cell Count (RBC) | 10¹²/L | 9.9 (8.6 - 11.0) | 9.6 (8.4 - 10.6) |
| Hemoglobin (HGB) | g/dL | 15.3 (13.7 - 16.7) | 14.9 (13.4 - 16.2) |
| Hematocrit (HCT) | % | 46.1 (41.1 - 50.7) | 44.8 (40.2 - 48.9) |
| Mean Corpuscular Volume (MCV) | fL | 46.6 (43.4 - 49.6) | 46.8 (44.3 - 49.4) |
| Platelet Count (PLT) | 10⁹/L | 1007 (576 - 1466) | 1098 (665 - 1598) |
Data adapted from multiple sources for adult C57BL/6J mice.[7][18]
Table 3: Example Quantitative Data from Behavioral Tests
| Test | Parameter | Typical Value Range (C57BL/6J) | Potential Phenotype Indication |
|---|---|---|---|
| Open Field | Total Distance (10 min) | 3000 - 5000 cm | Hyper/hypo-activity |
| Time in Center | 10 - 20% | Anxiety-like behavior | |
| Rotarod | Latency to Fall (accelerating) | 120 - 200 sec | Motor coordination deficit |
| Forced Swim | Immobility Time | 100 - 150 sec | Depressive-like behavior |
Values are illustrative and can vary significantly based on specific protocol and laboratory conditions.[16][19]
References
- 1. Mouse Mutagenesis Using this compound (ENU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aber.ac.uk [research.aber.ac.uk]
- 3. ENU - Wikipedia [en.wikipedia.org]
- 4. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 5. researchgate.net [researchgate.net]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Reference Values for Hematology, Plasma Biochemistry, Bone Marrow Cytology and Bone Histology of NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimal this compound (ENU) doses for inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. EMPReSS: European mouse phenotyping resource for standardized screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. EuroPhenome and EMPReSS: online mouse phenotyping resource - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of Behavioral Tests in Mice < Comparative Pathology Research Core [medicine.yale.edu]
- 16. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 17. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Automated, Quantitative Cognitive/Behavioral Screening of Mice: For Genetics, Pharmacology, Animal Cognition and Undergraduate Instruction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ENU-Induced Male Sterility in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling N-ethyl-N-nitrosourea (ENU)-induced male sterility in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is ENU, and how does it induce male sterility in mice?
This compound (ENU) is a potent chemical mutagen that acts as an alkylating agent, primarily transferring its ethyl group to DNA.[1][2] It is highly effective in inducing point mutations in the spermatogonial stem cells of male mice.[3][4] This process is random, and the resulting mutations can affect genes essential for spermatogenesis, leading to various male infertility phenotypes.[5][6] Following treatment, mice typically undergo a temporary period of sterility due to the depletion of spermatogenic cells before surviving stem cells repopulate the testes.[2][7]
Q2: How long is the typical sterile period after ENU injection?
After ENU administration, male mice experience a transient sterile period. This period's length can vary depending on the ENU dosage and the mouse strain, but it generally lasts between 10 to 12 weeks.[2][8] During this time, the spermatogonial stem cell population recovers to repopulate the seminiferous tubules.[7] It is crucial to wait for fertility to be restored before setting up breeding pairs to generate G1 offspring.[9]
Q3: What are the common infertility phenotypes observed in ENU-mutagenized mice?
ENU mutagenesis can produce a wide spectrum of male infertility phenotypes, which often model human conditions.[10] Common phenotypes include:
-
Azoospermia: Complete absence of sperm in the ejaculate.[11]
-
Oligozoospermia: Significantly reduced sperm count.
-
Asthenozoospermia: Reduced sperm motility.
-
Teratozoospermia: Abnormal sperm morphology.[12]
-
Germ Cell Arrest: Spermatogenesis halts at a specific stage, such as meiosis or the round spermatid stage.[11][13]
-
Sertoli Cell-Only (SCO) Syndrome: Complete absence of germ cells in the seminiferous tubules.[10][11]
Q4: What is the difference between a dominant and a recessive screen for male infertility?
The key difference lies in the breeding strategy used to identify the phenotype.
-
Dominant Screen: ENU-treated G0 males are crossed with wild-type females. The resulting G1 offspring are directly screened for infertility phenotypes. This approach is simpler but generally not feasible for identifying male-specific fertility defects, as the affected G1 male would be sterile and unable to produce offspring.[3]
-
Recessive Screen: This is the most common and exhaustive method for identifying fertility mutations. It requires a three-generation breeding scheme (G0 -> G1 -> G2 -> G3) to produce G3 males that are homozygous for a recessive mutation.[2][3][14] These G3 males are then phenotyped for infertility.[14]
Troubleshooting Guides
Problem 1: My ENU-treated (G0) male has not regained fertility after 12 weeks.
-
Question: Why is my G0 male still sterile after the expected recovery period?
-
Answer: Several factors could be at play. The ENU dosage might have been too high for the specific mouse strain, leading to irreversible depletion of spermatogonial stem cells.[9] Age and overall health of the mouse at the time of injection can also influence recovery. To confirm sterility, you can perform a trial mating with proven fertile females and check for plugs and subsequent pregnancies. If the male remains sterile for an extended period (e.g., >16 weeks), it is unlikely to recover. It is recommended to treat a cohort of males to ensure some recover fertility.
Problem 2: My G3 male is infertile, but the cause is unclear.
-
Question: I have identified an infertile G3 male from my recessive screen. What are the first steps to characterize the phenotype?
-
Answer: A systematic approach is required to pinpoint the defect.
-
Confirm Infertility: Perform mating trials with wild-type females for at least three weeks to confirm the male cannot produce offspring.[13]
-
Basic Phenotyping: Measure testis weight, as reduced weight often correlates with severe spermatogenic defects.[13]
-
Sperm Analysis: Collect sperm from the cauda epididymides to assess count, motility, and morphology. This will determine if the issue is with sperm production (azoospermia, oligozoospermia) or function (asthenozoospermia, teratozoospermia).[12]
-
Histological Analysis: Examine cross-sections of the testes to identify the stage of spermatogenic failure, such as meiotic arrest or a Sertoli cell-only phenotype.[7][11]
-
Problem 3: Testicular histology shows a complete absence of germ cells.
-
Question: The testes of my mutant mouse line exhibit a Sertoli cell-only (SCO) phenotype. What does this indicate?
-
Answer: An SCO phenotype indicates a severe defect in the germline, where germ cells are either completely absent from birth or are progressively lost.[10][11] The mutation likely affects a gene critical for the survival, proliferation, or differentiation of spermatogonial stem cells. This is a common phenotype in ENU screens and represents a valuable model for studying the earliest stages of spermatogenesis.
Problem 4: Sperm count is normal, but the male is still infertile.
-
Question: My mutant male has a normal sperm count, but fails to sire pups. What could be the issue?
-
Answer: If sperm numbers are adequate, the defect likely lies in sperm function. Key areas to investigate are:
-
Sperm Motility: Are the sperm motile? A complete lack of motility (asthenozoospermia) will cause infertility.
-
Sperm Morphology: Are the sperm shaped correctly? Severe morphological defects (teratozoospermia) can prevent fertilization.[12]
-
Fertilization Ability: Even if sperm appear normal, they may be incapable of fertilizing an oocyte. An in vitro fertilization (IVF) assay can directly test this.[13] The mutation may affect proteins involved in capacitation, the acrosome reaction, or sperm-egg binding.
-
Experimental Workflows and Logic
The following diagrams illustrate the standard workflow for an ENU mutagenesis screen and a troubleshooting decision tree for an identified infertile male.
Caption: Workflow for a three-generation recessive ENU screen for male infertility.
Caption: Decision tree for troubleshooting ENU-induced male infertility phenotypes.
Signaling Pathway Disruption
ENU-induced mutations can disrupt any number of signaling pathways crucial for male fertility. A primary example is the Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs testosterone production and spermatogenesis.
Caption: Potential disruption of the HPG axis by an ENU-induced mutation.
Data Presentation
Table 1: Typical ENU Mutagenesis Parameters
| Parameter | Typical Value/Range | Reference Strain | Notes |
| ENU Dosage | 3 weekly injections of 80-100 mg/kg | C57BL/6J | Dosage may need adjustment for different strains.[15] |
| Route of Administration | Intraperitoneal (IP) injection | C57BL/6J | ENU should be freshly prepared and handled with extreme caution.[15] |
| Age of G0 Males | 8-10 weeks | C57BL/6J | Young, sexually mature males are ideal.[9] |
| Post-ENU Sterile Period | 10-12 weeks | C57BL/6J | Varies with dose and strain; fertility must be confirmed before breeding.[2] |
| Mutation Rate | ~1.5 x 10⁻³ per locus | C57BL/6J | This high rate makes ENU an efficient tool for mutagenesis screens.[15] |
Table 2: Sample Phenotypic Data from Infertile Mouse Models
| Phenotype | Testis Weight (% of WT) | Sperm Count (x10⁶/ml) | Sperm Motility (%) | Key Histological Feature |
| Wild-Type (WT) | 100% | 50-80 | >60% | Full spermatogenesis |
| Meiotic Arrest | ~50% | 0 | 0% | Abundance of primary spermatocytes, no spermatids.[13] |
| Round Spermatid Arrest | ~60% | 0 | 0% | Round spermatids present, no elongating spermatids.[11] |
| Sertoli Cell-Only | ~30% | 0 | 0% | Seminiferous tubules contain only Sertoli cells.[11] |
| Oligoasthenoterato-zoospermia (OAT) | 70-90% | <10 | <20% | Reduced germ cell layers; abnormal sperm heads/tails.[12] |
Experimental Protocols
Protocol 1: Testicular Histology
-
Tissue Collection: Euthanize the male mouse and dissect the testes. Measure and record the weight of each testis.
-
Fixation: Immediately place testes in a fixative solution. Bouin's fixative is recommended for optimal morphology.[8] Fix for 12-24 hours at room temperature.
-
Processing: After fixation, transfer the testes through a graded series of ethanol (70%, 90%, 100%) for dehydration, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize cell nuclei and the acrosome, respectively.
-
Analysis: Examine the sections under a light microscope. Identify the most advanced germ cell type present in the seminiferous tubules to determine if and where spermatogenic arrest occurs.[16]
Protocol 2: Epididymal Sperm Count and Motility Assessment
-
Materials: Dissection tools, 1 ml of pre-warmed (37°C) buffer (e.g., M2 medium or PBS), petri dish, microscope with a heated stage, hemocytometer.
-
Sperm Collection: Dissect the cauda epididymides from a male mouse and place them in the pre-warmed buffer in the petri dish.
-
Sperm Release: Make several small incisions in the cauda epididymides with a fine needle to allow sperm to swim out into the medium. Incubate for 10-15 minutes at 37°C.
-
Motility Assessment: Place a small aliquot of the sperm suspension on a pre-warmed microscope slide. Observe under 200-400x magnification and estimate the percentage of progressively motile sperm.
-
Sperm Counting: Make an appropriate dilution of the sperm suspension (e.g., 1:20). Load the diluted sample onto a hemocytometer.
-
Calculation: Count the number of sperm heads in the central grid of the hemocytometer. Calculate the concentration using the standard formula: Sperm/ml = (Number of sperm counted) x (Dilution factor) x 10⁴.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. Mouse models in male fertility research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. illumina.com [illumina.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound (ENU) mutagenesis and male fertility research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-dependent toxic effects of this compound on the testes of male C57BL/6J mice: a histological and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENU Mutagenesis in Mice Identifies Candidate Genes For Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. "Mutagenesis-generated mouse models of human infertility with abnormal " by C Lessard, H Lothrop et al. [mouseion.jax.org]
- 13. An ENU-induced mutation in the mouse Rnf212 gene is associated with male meiotic failure and infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Phenotyping male infertility in the mouse: how to get the most out of a ‘non-performer’ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Filtering Background Mutations in ENU Screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-N-nitrosourea (ENU) mutagenesis screens. Our goal is to help you navigate the challenges of distinguishing true ENU-induced mutations from pre-existing background variations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in identifying ENU-induced mutations?
A1: The main challenge is distinguishing the desired ENU-induced mutations from other sources of genetic variation.[1][2] These can include pre-existing single nucleotide polymorphisms (SNPs) specific to the mouse strains used, spontaneous mutations that arise independently of ENU treatment, and sequencing errors.[1]
Q2: How does the genetic background of the mouse strain affect mutation identification?
A2: The genetic background is a critical factor. Inbred strains have a more homogenous genetic background, which simplifies the identification of new mutations. However, even within the same inbred strain, there can be genetic drift and sub-strain differences. Using a cross between two different inbred strains can introduce a high number of background polymorphisms, making it more complex to pinpoint the causative ENU-induced mutation.[3][4]
Q3: What is the expected frequency and type of mutations induced by ENU?
A3: ENU is a potent point mutagen that primarily induces single nucleotide variants (SNVs).[5][6] The frequency of mutations is dose-dependent.[3] Studies have shown that ENU preferentially causes A:T to G:C transitions and T:A to C:G transitions.[2][7][8] Being aware of this mutational signature can aid in the filtering process.
Q4: Why am I seeing a large number of variants after whole-genome or exome sequencing?
A4: A high number of variants is expected after sequencing. This is due to a combination of true ENU-induced mutations, background SNPs present in the parental strains, spontaneous mutations, and potential sequencing artifacts.[1] A robust filtering pipeline is essential to narrow down the list of candidate mutations.
Q5: Can ENU induce mutations in any gene?
A5: While ENU induces mutations randomly, there is evidence to suggest a bias towards more accessible chromatin regions in the testis, as ENU primarily targets spermatogonial stem cells.[2] Additionally, longer genes have a higher probability of being hit by a mutation simply due to their size.[2]
Troubleshooting Guide
Issue 1: Too many candidate mutations after initial variant calling.
-
Solution: Implement a stringent filtering strategy. A typical bioinformatics pipeline should include the following steps:
-
Quality Control: Filter out low-quality reads and variants. This includes filtering based on read depth, mapping quality, and variant quality scores.
-
Cross-referencing with Parental Strains: Sequence the genomes or exomes of the parental strains used in the screen. Any variant present in the parental strains can be considered a background SNP and should be filtered out.[9]
-
Database Filtering: Remove variants that are already documented in public SNP databases (e.g., dbSNP).[4]
-
Family-based Filtering: If you have sequenced multiple affected individuals from the same pedigree, you can filter for variants that are shared among all affected individuals and absent or heterozygous in unaffected littermates.[1]
-
Focus on ENU Signature Mutations: Prioritize variants that match the known mutational spectrum of ENU (e.g., A:T to G:C transitions).[2][7]
-
Issue 2: A promising candidate mutation does not segregate with the phenotype.
-
Solution:
-
Verify Genotypes: Re-sequence the candidate region in all relevant individuals (affected, unaffected, parents) using a different method, such as Sanger sequencing, to confirm the genotypes from the next-generation sequencing data.
-
Expand the Cohort: Phenotype and genotype a larger number of offspring to get a clearer picture of the segregation pattern.
-
Re-evaluate the Phenotype: Ensure the phenotype is being scored accurately and consistently. Some ENU-induced phenotypes can have incomplete penetrance or variable expressivity.
-
Issue 3: Difficulty in distinguishing a true ENU-induced mutation from a spontaneous one.
-
Solution: While it can be challenging to definitively distinguish a single ENU-induced mutation from a spontaneous one, the following can help increase confidence:
-
Frequency: ENU induces mutations at a much higher rate than the spontaneous mutation rate. If you observe multiple novel mutations in the pedigree, it is more likely they are ENU-induced.
-
Mutational Signature: As mentioned, ENU has a characteristic mutational signature. A variant that fits this signature is more likely to be ENU-induced.
-
Independent Alleles: If the screen identifies multiple independent families with similar phenotypes and mutations in the same gene, this provides strong evidence that the mutations are causative and likely induced by ENU.
-
Experimental Protocols
Protocol 1: Bioinformatics Pipeline for Filtering Background Mutations
This protocol outlines a typical workflow for identifying candidate ENU-induced mutations from raw sequencing data.
-
Raw Data QC:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
-
Alignment:
-
Align the cleaned reads to the mouse reference genome (e.g., GRCm39) using an aligner like BWA or Bowtie2.
-
-
Variant Calling:
-
Use a variant caller such as GATK's HaplotypeCaller or Samtools/BCFtools to identify SNVs and indels. It is recommended to call variants jointly across all samples from the pedigree if possible.
-
-
Variant Filtration:
-
Step 4.1: Hard Filtering: Apply standard hard filters to remove low-quality variant calls. Parameters to consider include:
-
Quality by Depth (QD)
-
Phred-scaled p-value from Fisher's exact test to detect strand bias (FS)
-
Root Mean Square of the mapping quality of the reads supporting the call (MQ)
-
Rank Sum Test for mapping quality of reference vs. alternate allele reads (MQRankSum)
-
Rank Sum Test for distance of allele from end of read (ReadPosRankSum)
-
-
Step 4.2: Background SNP Filtering:
-
Create a VCF file of known SNPs from the parental strains and public databases (e.g., dbSNP).
-
Use tools like GATK's VariantFiltration or BCFtools to filter out any variants present in this background VCF.
-
-
Step 4.3: Pedigree-based Filtering:
-
Filter for variants that fit the expected inheritance pattern (e.g., homozygous in affected G3 individuals, heterozygous in the G1 parent).
-
-
-
Variant Annotation:
-
Annotate the filtered variants using a tool like ANNOVAR or SnpEff to predict their functional impact (e.g., missense, nonsense, splice site).
-
Quantitative Data Summary
Table 1: Comparison of Mutation Frequencies
| Mutation Type | ENU-Induced Mutation Frequency (per locus) | Spontaneous Mutation Frequency (per locus per generation) | Reference |
| Point Mutations | ~1.5 x 10⁻³ | ~10⁻⁵ to 10⁻⁶ | [3] |
Table 2: Characteristic ENU-Induced Base Substitutions
| Substitution Type | Observed Frequency | Reference |
| T:A > C:G | High | [7] |
| C:G > T:A | High | [7] |
| T:A > A:T | Moderate | [7] |
| C:G > G:C | Low | [7] |
| C:G > A:T | Low | [7] |
Visualizations
Caption: Workflow for identifying ENU-induced mutations.
Caption: Logical decision tree for filtering variants.
References
- 1. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide analysis of chemically induced mutations in mouse in phenotype-driven screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Genomic Methods for Mapping and Identification of Candidate Variants in ENU Mutagenesis Screens Using Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Forward Genetics in Apicomplexa Biology: The Host Side of the Story [frontiersin.org]
- 6. Going Forward with Genetics: Recent Technological Advances and Forward Genetics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the frequencies of ENU-induced point mutations in male germ cells and inherited germline mutations in their offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplex Chromosomal Exome Sequencing Accelerates Identification of ENU-Induced Mutations in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ENU Mutation Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of N-ethyl-N-nitrosourea (ENU) mutation detection in laboratory animals.
Troubleshooting Guide
This section addresses specific issues that may arise during ENU mutagenesis experiments.
Question: The ENU solution is not dissolving properly. What should I do?
Answer: Ensure that the ENU is warmed to room temperature before adding the phosphate/citrate buffer. Gently agitate the suspension, using the warmth from your hands to facilitate dissolution. The final solution should be clear and yellow.[1][2] For medaka experiments, vigorous agitation for over an hour at 26°C may be necessary for complete dissolution.[3]
Question: The male mice are not recovering fertility after ENU injection. What could be the cause?
Answer: This could be due to an ENU dose that is too high for the specific mouse strain. It is crucial to determine the optimal dose for your strain, which may involve testing a range of doses.[2] Account for potential male loss by injecting a larger number of males than required for the experiment.[1] Fertility should be assessed 8-10 weeks after the final injection.[1]
Question: My ENU-treated males are fertile but are not producing mutant offspring. Why might this be?
Answer: Several factors could contribute to this issue:
-
Low ENU Dose: The administered dose of ENU may be too low to induce a sufficient number of mutations. Re-evaluate the dosage based on the mouse strain being used.[1]
-
ENU Potency: Ensure the ENU used is fresh and has been stored correctly, as it should not be stored in the freezer for extended periods.[1]
-
Insufficient Mating: Recovering mutations is a statistical process that requires mating multiple males to increase the probability of identifying offspring with the desired phenotype.[1]
-
Breeding Scheme: The chosen breeding scheme must be appropriate for the type of mutation you are trying to detect (e.g., dominant, recessive).[1]
Question: We are observing a high rate of mortality in our zebrafish during ENU treatment. How can this be mitigated?
Answer: High mortality during ENU treatment in zebrafish can be a significant issue. A method to reduce lethality is the use of a subparalytic dose of clove oil as a sedative during the ENU exposure.[4] This can facilitate higher ENU dosing and is particularly useful for sensitive strains.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of ENU for mutagenesis in mice?
A1: The optimal ENU dose is strain-dependent.[2] However, a commonly used and effective regimen is a fractionated dose of 250 to 300 mg of ENU per kg of body weight, administered in three weekly injections.[5] Single doses of 150 to 200 mg/kg are also used but may be less tolerated.[5] It is recommended to empirically determine the ideal dose for your specific mouse strain by testing a range of concentrations.[2]
Q2: What is the expected mutation frequency with ENU treatment?
A2: ENU is a potent mutagen that can achieve a mutation rate as high as 1.5 × 10⁻³ per locus in mouse spermatogonial stem cells.[1] On average, a new mutation in a specific locus is identified in one out of every 500 to 1,500 G1 animals.[5] Each G1 animal is estimated to carry approximately 25 mutations with functional consequences.[5]
Q3: What types of mutations are typically induced by ENU?
A3: ENU is an alkylating agent that primarily induces point mutations.[1][6] The most common mutations are AT to TA transversions and AT to GC transitions.[2][7] These mutations can result in various allelic types, including loss-of-function, viable hypomorphs, antimorphs, and gain-of-function mutations.[8] A survey of ENU-induced mutations found that 63% were missense mutations, 26% affected splicing, 10% were nonsense mutations, and about 1% were "make-sense" mutations where a stop codon was converted to an amino-acid-coding codon.[5]
Q4: How can the efficiency of ENU mutagenesis be improved?
A4: Several strategies can enhance the efficiency of ENU mutagenesis:
-
Fractionated Dosing: Administering ENU in multiple, smaller doses can increase the total tolerated dose and improve mutation frequency.[6]
-
Mismatch Repair (MMR) Deficient Strains: Using mice with mutations in DNA repair enzymes, such as Msh6, can lead to a modest increase in the frequency of ENU-induced variants.[9][10]
-
Serial Injection: Injecting ENU in successive generations can also result in a cumulative increase in mutation frequency, although the increase may be modest.[9][10]
Q5: What are the different breeding schemes used in ENU mutagenesis?
A5: The choice of breeding scheme depends on the type of mutation being screened for:
-
Dominant Screens: This is the simplest scheme, requiring only one generation (G1) to observe a phenotype. The ENU-treated male (G0) is mated with a wild-type female, and the G1 offspring are screened.[6][7]
-
Recessive Screens: These are more complex, typically requiring three generations (G3) to produce homozygous individuals for screening.[6][7]
-
Modifier Screens: These screens are used to identify genes that enhance or suppress an existing phenotype. An ENU-mutagenized male is crossed with an animal model already exhibiting a phenotype of interest.[6]
Quantitative Data Summary
Table 1: ENU Dosage and Mutation Frequency in Mice
| Parameter | Value | Reference |
| Optimal Fractionated Dose | 250 - 300 mg/kg (in 3 weekly doses) | [5] |
| Optimal Single Dose | 150 - 200 mg/kg | [5] |
| Mutation Rate per Locus | 1.5 x 10⁻³ | [1] |
| New Mutation per Locus in G1 Animals | 1 in 500 - 1,500 | [5] |
| Estimated Functional Mutations per G1 Animal | ~25 | [5] |
Table 2: Types of ENU-Induced Mutations
| Mutation Type | Percentage of Total Mutations | Reference |
| Missense | 63% | [5] |
| Abnormal Splicing | 26% | [5] |
| Nonsense | 10% | [5] |
| "Make-sense" | ~1% | [5] |
Experimental Protocols
Protocol 1: ENU Preparation and Administration in Mice
-
Safety Precautions: this compound (ENU) is a potent mutagen, teratogen, and carcinogen. All handling of ENU, including preparation, injection, and housing of treated animals for 24 hours post-injection, must be conducted in a chemical fume hood.[2] Personal protective equipment, including a lab coat and double gloves, is mandatory.[3]
-
Reagent Preparation:
-
ENU Solubilization:
-
Animal Preparation:
-
ENU Administration:
-
Post-Injection Care:
Protocol 2: Three-Generation Recessive Screen in Mice
-
G0 Generation: Inject male mice (G0) with ENU according to Protocol 1.
-
G1 Generation: After the G0 males have recovered fertility, mate them with wild-type females to produce the first generation (G1) of offspring.[6]
-
G2 Generation: Cross the G1 males with wild-type females to generate the G2 progeny.[11]
-
G3 Generation: Intercross the G2 animals (brother-sister mating) to produce the G3 generation.[11]
-
Phenotypic Screening: Screen the G3 progeny for recessive phenotypes. At this stage, a proportion of the G3 individuals will be homozygous for the ENU-induced mutations.[6]
Visualizations
Caption: Workflow for a three-generation recessive screen.
Caption: Workflow for a dominant mutation screen.
Caption: Simplified Notch signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medaka-book.org [medaka-book.org]
- 4. Enhancing the efficiency of this compound-induced mutagenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENU - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Improvement of ENU Mutagenesis Efficiency Using Serial Injection and Mismatch Repair Deficiency Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to ENU and EMS for Chemical Mutagenesis
In the realm of forward genetics, the induction of random mutations is a cornerstone for discovering gene function and creating novel phenotypes. Among the chemical mutagens, N-ethyl-N-nitrosourea (ENU) and ethyl methanesulfonate (EMS) are two of the most widely utilized alkylating agents. While both effectively create point mutations by transferring an ethyl group to DNA bases, they differ significantly in their potency, mechanism, and the resulting mutation spectrum. This guide provides an objective comparison of ENU and EMS, supported by experimental data, to assist researchers in selecting the appropriate mutagen for their experimental goals.
Core Comparison: ENU vs. EMS
The primary distinction between ENU and EMS lies in their chemical reactivity and preferential targets within the DNA molecule. ENU is a highly potent mutagen that reacts through an SN1-type mechanism, allowing it to ethylate oxygen atoms on DNA bases more readily.[1] In contrast, EMS, a less potent but widely used mutagen, acts through a mixed SN1/SN2 mechanism, primarily targeting the more nucleophilic nitrogen atoms on bases like guanine.[1][2] This fundamental difference in chemical reactivity translates to distinct efficiencies and mutation signatures.
| Feature | This compound (ENU) | Ethyl Methanesulfonate (EMS) |
| Chemical Reaction | Primarily SN1-type reaction.[1] | Mixed SN1/SN2-type reaction.[1] |
| Primary DNA Targets | Preferentially ethylates oxygen atoms (O6-guanine, O4-thymine, O2-thymine).[1][3] | Primarily ethylates nitrogen atoms (N7-guanine), with some oxygen alkylation.[1][2] |
| Potency | Very high. A more potent mutagen than EMS.[1][4][5] | High, but significantly less potent than ENU.[5] |
| Primary Mutation Type | Broad spectrum: A:T→T:A transversions, A:T→G:C transitions, and G:C→A:T transitions.[3][6] | Predominantly G:C→A:T transitions.[7][8] |
| Common Applications | Mouse mutagenesis (spermatogonial stem cells), zebrafish, C. elegans.[3][6][9] | Plant seed mutagenesis, Drosophila, yeast, C. elegans.[7][10][11] |
| Toxicity | Highly toxic and genotoxic; requires careful dose titration to avoid sterility.[1][3][6] | Less toxic than ENU, making it easier to handle and dose.[7][10] |
Mechanism of Action and Resulting Mutations
Both mutagens induce heritable changes by causing mispairing during DNA replication.
EMS: The primary action of EMS is the ethylation of the N7 position of guanine and, to a lesser extent, the O6 position. While N7-ethylguanine is not typically miscoding, the ethylation of O6-guanine is highly mutagenic. This modified base, O6-ethylguanine, preferentially pairs with thymine instead of cytosine during DNA replication.[7][8] A subsequent round of replication then solidifies this change, resulting in a G:C to A:T transition. This mechanism accounts for the vast majority of EMS-induced mutations.[7]
Caption: Mechanism of EMS-induced G:C to A:T transition.
ENU: ENU's SN1 reactivity allows it to more effectively ethylate oxygen atoms, including O4 and O2 of thymine and O2 of cytosine, in addition to O6 of guanine.[3] The ethylation of thymine at the O4 position causes it to mispair with guanine, leading to A:T to G:C transitions. Ethylation at the O2 position can also contribute to mispairing. This broader range of alkylation targets results in a more diverse mutation spectrum compared to EMS, including both transitions and transversions.[3][6]
Caption: Primary DNA alkylation targets of ENU.
Quantitative Performance: Efficiency and Dosage
Direct comparisons in various model systems consistently demonstrate the superior potency of ENU. This means lower doses of ENU are required to achieve a mutation frequency comparable to or higher than that of EMS, which also mitigates issues of toxicity.
| Model Organism | Mutagen | Dosage | Resulting Mutation Frequency/Effect | Citation |
| Fission Yeast | ENU | 12.8 mM (20 min) | 0.64% auxotrophic mutants | [1] |
| EMS | 145 mM (60 min) | 0.54% auxotrophic mutants | [1] | |
| Mouse | ENU | 250 mg/kg | 5x higher mutation rate than 600R X-irradiation | [6][12] |
| ENU | Fractionated dose | 1 mutation per 700 gametes per locus | [5][6][12] | |
| EMS | Not specified | No significant increase in specific-locus mutation rate | [5] | |
| Rat (Pig-a assay) | ENU | 28-day exposure | Threshold for mutation induction: 0.88 mg/kg | [4] |
| EMS | 28-day exposure | Threshold for mutation induction: 21.9 mg/kg | [4] | |
| Scallop | EMS | 20 mM (3 hours) | ~9-fold increase in mutation rate vs. control | [13] |
Note: Mutation frequencies are highly dependent on the specific locus, organism, delivery method, and experimental conditions.
Experimental Protocols
The choice of protocol depends heavily on the model organism. Below are generalized workflows for ENU mutagenesis in mice and EMS mutagenesis in plants.
Protocol 1: ENU Mutagenesis in Mice (Phenotype-Driven Screen)
This protocol is designed for generating random germline mutations in mice to be identified through subsequent phenotypic screening. The primary target cells are the spermatogonial stem cells.[3][14]
-
Preparation: Dissolve ENU in 95% ethanol and then dilute to the final concentration in a phosphate-citrate buffer (pH 5.0). ENU is unstable in aqueous solutions and should be prepared fresh.[6] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Administration: Administer ENU to adult male mice (e.g., C57BL/6J strain) via intraperitoneal (IP) injection. A fractionated dosing regimen (e.g., 3 weekly injections of 80-100 mg/kg) is often preferred over a single high dose to reduce toxicity and the risk of permanent sterility.[3][12]
-
Recovery and Mating: The treated G0 males will undergo a period of temporary sterility for approximately 10-12 weeks as the spermatogonial stem cell population recovers.[6] After this period, mate the G0 males with wild-type females to produce the first-generation (G1) offspring.
-
Screening:
-
Dominant Screen: Screen the G1 progeny directly for any observable dominant phenotypes (e.g., behavioral, morphological, physiological changes).[5]
-
Recessive Screen: To screen for recessive mutations, a three-generation breeding scheme is required. G1 males are crossed to wild-type females to produce G2 offspring. G2 females are then backcrossed to their G1 father. The resulting G3 progeny are screened for recessive phenotypes, which are expected to appear in 25% of the offspring if the G1 male was a carrier.[5]
-
Caption: Workflow for ENU mutagenesis screens in mice.
Protocol 2: EMS Mutagenesis in Plants (Seed-Based)
This protocol is a standard method for generating mutant populations in plants like Arabidopsis thaliana or various crop species.[7][10]
-
Seed Preparation: Start with a known quantity of seeds (e.g., several thousand). Pre-imbibe the seeds overnight in water or a weak salt solution (e.g., 0.1% KCl) to initiate metabolic activity, which enhances mutagen uptake.[10]
-
Mutagenesis: Prepare an aqueous solution of EMS (e.g., 0.2% - 1.0% v/v) in a phosphate buffer (pH 7.0). The optimal concentration and duration of treatment must be determined empirically for each plant species and even cultivar, often through a "kill curve" analysis to target a 30-50% reduction in germination.[7] Submerge the pre-imbibed seeds in the EMS solution and gently agitate for a set period (e.g., 8-16 hours) at room temperature in a fume hood.
-
Inactivation and Washing: After treatment, carefully decant the EMS solution into an inactivation solution (e.g., 100mM sodium thiosulphate). Wash the seeds thoroughly multiple times with sodium thiosulphate, followed by several washes with distilled water to remove all traces of the mutagen.[10]
-
Planting and Screening: The treated seeds constitute the M1 (mutagenized) generation. Plant these seeds and allow them to self-fertilize. Harvest the resulting M2 seeds, typically in bulk or as separate families from each M1 plant.[10] Screen the M2 generation for recessive phenotypes, as these will now be homozygous and observable.[7][8]
Caption: Workflow for EMS seed mutagenesis in plants.
Conclusion
Both ENU and EMS are powerful tools for chemical mutagenesis, but their properties make them suitable for different applications.
Choose ENU when:
-
The highest possible point mutation frequency is desired.
-
A broad spectrum of mutation types, including transversions and various transitions, is beneficial.
-
Working with mammalian models like mice, where its efficiency in spermatogonial stem cells is well-established.
-
The goal is to generate allelic series, including hypomorphs and gain-of-function mutations, which are more likely with a broader mutation spectrum.[14]
Choose EMS when:
-
Working with plants, Drosophila, or other organisms where established, simple protocols are available.
-
A high frequency of G:C→A:T transitions is specifically desired for the experimental screen.
-
Ease of handling and lower toxicity are important considerations.
-
The primary goal is to generate loss-of-function mutations through nonsense or missense codons, which are readily produced by G:C→A:T transitions.
Ultimately, the selection between ENU and EMS should be guided by the specific goals of the research, the model organism in use, and the desired balance between mutation efficiency, spectrum, and experimental feasibility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENU - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. Optimization of ENU mutagenesis of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arabidopsis.org [arabidopsis.org]
- 11. EMS screens : from mutagenesis to screening and mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Mutations in Growth-Related Genes Induced by EMS Treatment in Scallops [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of ENU and CRISPR-Cas9 for Forward Genetic Screens
For researchers, scientists, and drug development professionals, choosing the right tool for forward genetic screens is a critical decision that profoundly impacts the discovery of novel genes and pathways. This guide provides an objective comparison of two powerful methodologies: the classic chemical mutagen N-ethyl-N-nitrosourea (ENU) and the revolutionary CRISPR-Cas9 genome editing technology.
Forward genetics, a hypothesis-generating approach, begins with a phenotype of interest and seeks to identify the underlying genetic basis. Both ENU and CRISPR-Cas9 have been instrumental in this field, yet they operate on fundamentally different principles, offering distinct advantages and disadvantages. This comparison will delve into the quantitative performance, experimental protocols, and key characteristics of each method to inform your experimental design.
At a Glance: ENU vs. CRISPR-Cas9
| Feature | ENU (this compound) | CRISPR-Cas9 |
| Mechanism of Action | Random chemical mutagenesis (alkylation of bases) | Targeted DNA double-strand breaks by sgRNA-guided Cas9 nuclease |
| Mutation Type | Primarily single nucleotide variants (SNVs), including missense, nonsense, and splice site mutations.[1][2] | Predominantly insertions and deletions (indels) leading to frameshifts and gene knockouts.[3][4][5] |
| Mutation Frequency | High, can induce a mutation rate as high as 1.5 x 10⁻³ in mouse spermatogonial stem cells.[1][2] This translates to approximately 1 new mutation in every 700 loci in mice.[6][7] | High on-target efficiency; can achieve gene knockout in a large percentage of targeted cells in a pooled screen. |
| Off-Target Effects | Random mutations across the entire genome.[8] | Off-target mutations can occur at sites with sequence similarity to the guide RNA, but these are more predictable.[9][10][11] |
| Screening Model | Primarily in vivo models, especially mice.[1][2][8] | Primarily in vitro cell-based screens; adaptable for in vivo models.[3][4][12][13] |
| Timeline | Lengthy, typically requiring multiple generations of breeding (can take over a year for a three-generation mouse screen).[14] | Rapid, from library construction to hit identification can be completed in a matter of weeks to a few months.[15][16] |
| Cost | High, driven by the cost of animal housing and breeding over extended periods. | Can be more cost-effective for in vitro screens, although the initial setup and library synthesis can be expensive.[17][18][19] |
| Allelic Series | Can generate a range of alleles for a single gene (hypomorphs, hypermorphs, nulls), which is valuable for detailed functional studies.[1] | Primarily generates loss-of-function null alleles. Generating a diverse allelic series is more challenging. |
| Discovery Power | Unbiased discovery of novel gene functions in a whole-organism context.[1] | High-throughput identification of genes essential for specific cellular phenotypes.[3][4][13] |
Experimental Workflows
To visualize the distinct processes of ENU and CRISPR-Cas9 forward genetic screens, the following diagrams illustrate the typical experimental workflows for each.
Caption: Workflow of a typical three-generation ENU mutagenesis screen in mice.
Caption: Workflow of a pooled CRISPR-Cas9 knockout screen in cultured cells.
Detailed Experimental Protocols
ENU Mutagenesis Screen in Mice (Adapted from standard protocols)
This protocol outlines the key steps for a recessive forward genetic screen using ENU in mice.
1. Mutagenesis of G0 Males:
-
Animal Selection: Select healthy, sexually mature male mice (e.g., C57BL/6J strain) at 8-10 weeks of age.[8]
-
ENU Preparation: Prepare a fresh solution of ENU in ethanol and then dilute in a buffered saline solution immediately before use. ENU is a potent carcinogen and must be handled with appropriate safety precautions.
-
Injection: Administer ENU to the male mice via intraperitoneal (i.p.) injection. A fractionated dose, for example, three weekly injections of 100 mg/kg body weight, is often used to maximize mutation rate while minimizing toxicity.[14]
-
Recovery: House the injected males for a period of sterility, which can last 8-10 weeks, as ENU targets spermatogonial stem cells.[6]
2. Breeding Scheme:
-
G1 Generation: Once fertile, breed the G0 mutagenized males with wild-type females. The resulting G1 offspring will be heterozygous for numerous random mutations.
-
G2 Generation: Cross the G1 males with wild-type females to produce the G2 generation.
-
G3 Generation (for recessive screens): Backcross G2 females to their G1 father. This mating scheme increases the probability of producing G3 offspring that are homozygous for recessive mutations.[14]
3. Phenotypic Screening:
-
Observation: Systematically screen the G3 progeny for the phenotype of interest. This can range from observable morphological changes to more complex behavioral or physiological assays.
-
Heritability Testing: Once a mouse with the desired phenotype is identified, confirm that the phenotype is heritable by breeding the mutant mouse.
4. Gene Identification:
-
Genetic Mapping: Use positional cloning techniques, such as linkage analysis with polymorphic markers (e.g., single nucleotide polymorphisms), to map the mutation to a specific chromosomal region.
-
Sequencing: Sequence the candidate genes within the mapped interval to identify the causative mutation.
Pooled CRISPR-Cas9 Knockout Screen in Human Cells (General Protocol)
This protocol describes a typical pooled CRISPR-Cas9 screen to identify genes involved in a specific cellular phenotype.
1. sgRNA Library Preparation and Lentivirus Production:
-
Library Design: Obtain a genome-scale single-guide RNA (sgRNA) library targeting the genes of interest. These libraries are often available from public repositories like Addgene.[3]
-
Library Amplification: Amplify the plasmid DNA of the sgRNA library.
-
Lentiviral Packaging: Co-transfect the sgRNA library plasmids with lentiviral packaging and envelope plasmids into a producer cell line (e.g., HEK293T) to generate a pooled lentiviral library.
2. Cell Line Preparation and Transduction:
-
Cas9 Expression: Use a cell line that stably expresses the Cas9 nuclease. If the cell line does not endogenously express Cas9, it must be introduced and selected for prior to the screen.
-
Transduction: Transduce the Cas9-expressing cells with the pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.
3. Phenotypic Screening:
-
Experimental Treatment: Apply a selective pressure to the population of mutant cells. For example, to identify genes that confer drug resistance, the cells would be treated with the drug of interest.
-
Cell Proliferation: Allow the cells to grow for a sufficient number of population doublings (typically ~14) to allow for the enrichment or depletion of cells with specific gene knockouts.[3]
4. Hit Identification:
-
Genomic DNA Extraction: Isolate genomic DNA from the initial (pre-selection) and final (post-selection) cell populations.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.[4]
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the final cell population compared to the initial population. Genes targeted by these sgRNAs are considered candidate "hits."
Conclusion: Making an Informed Choice
The choice between ENU and CRISPR-Cas9 for a forward genetic screen depends heavily on the research question, the model system, and available resources.
ENU mutagenesis remains a powerful tool for unbiased, whole-organism discovery, particularly for generating a diverse range of alleles that can reveal subtle aspects of gene function. Its strength lies in its ability to uncover novel phenotypes in a physiological context, making it highly relevant for modeling complex human diseases. However, the long timelines and high costs associated with animal breeding, as well as the random nature of the mutations, present significant challenges.
CRISPR-Cas9 screens, on the other hand, offer unparalleled speed, scalability, and precision for dissecting cellular pathways in vitro. The ability to systematically knock out every gene in the genome has revolutionized functional genomics. While primarily used for loss-of-function screens, variations of the CRISPR system can also be used for gene activation or repression. The main limitations include the potential for off-target effects and the challenge of translating findings from cell culture to a whole-organism context.
Ultimately, for researchers aiming to understand gene function in a complex physiological system and who have the resources for large-scale animal studies, ENU remains a valuable approach. For those seeking to rapidly identify genes involved in specific cellular processes in a high-throughput manner, CRISPR-Cas9 is the more efficient and accessible tool. The future of forward genetics will likely involve a synergistic use of both technologies, where the high-throughput power of CRISPR identifies candidate genes that are then further validated and characterized in vivo using precisely engineered models, a process that itself can be accelerated by CRISPR technology.
References
- 1. Mouse Mutagenesis Using this compound (ENU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadinstitute.org [broadinstitute.org]
- 4. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. ENU - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Forward Genetics in Apicomplexa Biology: The Host Side of the Story [frontiersin.org]
- 8. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Should we be worried about CRISPR/Cas9 off target effects? | by Gaetan Burgio | Medium [medium.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide CRISPR/Cas9 Screening for High-Throughput Functional Genomics in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. synthego.com [synthego.com]
- 14. This compound Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicallab.com [clinicallab.com]
- 16. CRISPR Timeline | Broad Institute [broadinstitute.org]
- 17. innovativegenomics.org [innovativegenomics.org]
- 18. Towards affordable CRISPR genomic therapies: a task force convened by the Innovative Genomics Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
Validating EN-Nitrosourea (ENU) Screen Hits: A Comparative Guide to Statistical Methods
N-ethyl-N-nitrosourea (ENU) mutagenesis is a powerful tool in forward genetics for inducing random point mutations, enabling the discovery of novel gene functions and the creation of animal models for human diseases.[1][2] A significant challenge in ENU screening is the differentiation of causative "driver" mutations from the multitude of random "passenger" mutations.[3] This guide provides a comparative overview of statistical methods crucial for validating ENU screen hits, complete with experimental protocols and data presentation to aid researchers in drug development and other scientific fields.
Distinguishing Driver from Passenger Mutations
A primary hurdle in analyzing ENU-mutagenized models is the high frequency of mutations, which can average nearly 500 new mutations per clone.[3] Effective validation hinges on statistical approaches that can pinpoint the specific mutation responsible for an observed phenotype.
Key Statistical Approaches:
-
Recurrence and Pathway Enrichment: Identifying genes that are repeatedly mutated across independent, phenotypically similar lines provides strong evidence for their involvement. Furthermore, demonstrating that multiple mutations are enriched within the same signaling pathway in a mutually exclusive manner strengthens the likelihood of these being driver events.[3] One such algorithm, SLAPenrich, models the likelihood of observing a given number of samples with mutations in a specific pathway.[3]
-
False Discovery Rate (FDR): When conducting a large number of statistical tests, as is common in genomic screens, it is essential to control for the rate of false positives. The False Discovery Rate (FDR) is the expected proportion of "discoveries" (rejected null hypotheses) that are actually false.[4] An FDR threshold, often set at 5%, is used to identify statistically enriched pathways or significant mutations.[3][5]
-
dN/dS Analysis: This method compares the rate of non-synonymous substitutions (dN) to the rate of synonymous substitutions (dS) to detect genes under significant selective pressure.[3]
-
Bayesian Methods: Bayesian approaches can be particularly useful in complex genetic analyses. They allow for the incorporation of prior knowledge, such as the likelihood of certain mutation types or gene functions, into the statistical model to improve the accuracy of identifying causative mutations.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to ENU mutagenesis and hit validation.
Table 1: ENU Mutagenesis and Mutation Rates
| Parameter | Typical Value/Range | Cell Line/Organism | Citation |
| ENU Concentration for Resistance Models | 0.1 mg/mL | CCK-81 and NCI-H508 colorectal cancer cell lines | [3] |
| Average Novel Mutations per Exome | 470 (mean 570 in CCK-81, 446 in NCI-H508) | Colorectal cancer cell lines | [3] |
| Forward Mutation Rate (per locus per gamete) | 0.0015 (1 in 700) | Mice | [8] |
| Estimated Independent Mutations per G1 Mouse | 29 | Mice | [8] |
Table 2: Statistical Thresholds for Hit Validation
| Statistical Method | Threshold | Application | Citation |
| False Discovery Rate (FDR) | < 5% | Identifying statistically enriched pathways | [3] |
| P-value from dN/dS Analysis | Combined with indel recurrence using Fisher's method | Detecting genes under selective pressure | [3] |
| Outlier Identification (Behavioral Screens) | > +/- 3.0 SD from the mean | Identifying phenodeviants in G1 progeny | [9] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of ENU screen hits.
Protocol 1: ENU Mutagenesis of Cell Lines for Drug Resistance Screening
-
Cell Culture and ENU Treatment:
-
Culture colorectal cancer cell lines (e.g., CCK-81, NCI-H508) in standard media.
-
Incubate cells with a selected concentration of ENU (e.g., 0.1 mg/mL) for 24 hours. This concentration should be predetermined to have a modest effect on cell viability while generating a high rate of mutations.[3]
-
Wash the cells three times with PBS and incubate in fresh media for an additional 24 hours.[3]
-
-
Selection of Resistant Clones:
-
Isolation and Expansion of Clones:
-
Isolate individual drug-resistant colonies.
-
Expand each clone in culture for subsequent genomic analysis.[3]
-
-
Genomic Analysis:
-
Perform whole-exome sequencing on the expanded clones to identify novel mutations.[3]
-
Protocol 2: Validation of Candidate Mutations
-
Site-Directed Mutagenesis:
-
Obtain a wild-type construct for the candidate gene (e.g., MAP2K1).
-
Use a site-directed mutagenesis kit (e.g., GENEART Site-Directed Mutagenesis System) with complementary mutagenic oligonucleotide primers to introduce the identified mutation into the wild-type construct.[3]
-
-
Verification of Mutation:
-
Confirm the presence of the desired mutation in the cDNA expression construct through Sanger sequencing.
-
-
Functional Validation:
-
Transfect the mutated vector into the original drug-sensitive cell line.
-
Assess the phenotype of the transfected cells (e.g., resistance to the drug) to confirm that the specific mutation confers the observed phenotype.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for ENU mutagenesis screening and hit validation.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. Phenotype-driven mouse ENU mutagenesis screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide chemical mutagenesis screens allow unbiased saturation of the cancer genome and identification of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False discovery rate - Wikipedia [en.wikipedia.org]
- 5. False Discovery Rate | Columbia University Mailman School of Public Health [publichealth.columbia.edu]
- 6. Bayesian Approaches in Exploring Gene-environment and Gene-gene Interactions: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ENU Mutagenesis in Mice Identifies Candidate Genes For Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ENU mutagenesis screening for dominant behavioral mutations based on normal control data obtained in home-cage activity, open-field, and passive avoidance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ENU-Induced Mutations: A Comparative Guide to Sanger Sequencing and its Alternatives
For researchers, scientists, and drug development professionals, the accurate confirmation of N-ethyl-N-nitrosourea (ENU)-induced mutations is a critical step in forward genetic screens. While Next-Generation Sequencing (NGS) has revolutionized the discovery of these mutations, Sanger sequencing remains the gold standard for their validation due to its high accuracy.[1][2][3] This guide provides an objective comparison of Sanger sequencing with alternative methods for confirming ENU mutations, supported by experimental data and detailed protocols.
ENU mutagenesis is a powerful tool for inducing random single nucleotide variants (SNVs) in the genome, enabling the discovery of novel gene functions.[4][5] Once a phenotype of interest is identified, the causative mutation must be pinpointed and validated. This is where sequencing technologies play a pivotal role.
Sanger Sequencing: The Gold Standard for Validation
Sanger sequencing, also known as the chain-termination method, has long been the benchmark for DNA sequencing.[1][6] Its continued prevalence for mutation confirmation stems from its high accuracy (over 99.99%) and the relative simplicity of data analysis.[1] It is particularly well-suited for targeted sequencing of specific genomic regions to verify the presence of a suspected mutation identified by other methods, such as NGS.[1][7]
The workflow for confirming an ENU-induced mutation using Sanger sequencing typically involves the following steps:
References
- 1. genscript.com [genscript.com]
- 2. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 3. Methods to improve the accuracy of next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENU-induced phenovariance in mice: inferences from 587 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. Next-Generation Sequencing (NGS) vs. Sanger Sequencing: Which DNA Sequencing Method is Right for You? | Lab Manager [labmanager.com]
A Head-to-Head Comparison: ENU-Induced Phenotypes vs. Knockout Models in Preclinical Research
In the landscape of preclinical research and drug development, the choice of an appropriate animal model is paramount to the successful investigation of gene function and its role in disease. Two powerful and widely utilized approaches for generating mouse models with specific genetic alterations are N-ethyl-N-nitrosourea (ENU)-induced mutagenesis and targeted gene knockout technologies. While both aim to elucidate the in vivo consequences of genetic modifications, they differ fundamentally in their methodologies, the types of mutations they produce, and consequently, the phenotypic outcomes they generate. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable model for their scientific inquiries.
At a Glance: Key Differences Between ENU Mutagenesis and Knockout Models
| Feature | ENU-Induced Mutagenesis | Knockout Models (KO) |
| Genetic Alteration | Random point mutations (single nucleotide variations) | Targeted gene inactivation (null allele) |
| Allelic Series | Can generate a range of alleles (hypomorphic, neomorphic, null) | Typically generates a single null allele |
| Approach | Phenotype-driven (forward genetics) | Genotype-driven (reverse genetics) |
| Discovery Potential | Unbiased discovery of novel gene functions and disease models | Hypothesis-driven validation of known gene function |
| Throughput | High-throughput screening of many mutations simultaneously | Lower throughput, focused on a single gene at a time |
| Complexity | Mapping and identifying the causative mutation can be time-consuming | Straightforward identification of the inactivated gene |
| Mimicking Human Disease | Can model a spectrum of human genetic diseases caused by point mutations | Models diseases caused by complete loss of gene function |
Delving Deeper: A Comparative Analysis
ENU mutagenesis is a chemical-based, phenotype-driven approach where male mice are treated with the potent alkylating agent this compound.[1][2] This induces random point mutations in spermatogonial stem cells, which are then passed on to their offspring.[2][3][4] Researchers can then screen these progeny for interesting phenotypes and subsequently identify the causative mutation.[5] This forward genetics approach is particularly powerful for discovering novel gene functions and generating a diverse range of alleles, including missense, nonsense, and splice-site mutations.[4][6][7] This can result in a spectrum of protein function, from complete loss (null) to partial reduction (hypomorphic) or even gain of a new function (neomorphic).[3][6]
In contrast, knockout models are generated through a genotype-driven, or reverse genetics, approach.[3] This involves the targeted inactivation of a specific gene, traditionally through homologous recombination in embryonic stem (ES) cells or more recently using CRISPR/Cas9 technology.[8][9][10] The goal is to create a null allele, leading to a complete loss of function of the targeted gene.[8][11] This method is ideal for studying the specific consequences of the absence of a known gene.
Quantitative Phenotypic Comparisons: ENU Alleles vs. Null Alleles
The different nature of mutations induced by ENU versus the complete gene inactivation in knockout models can lead to distinct and informative phenotypic differences. An ENU-induced hypomorphic allele, for instance, may reveal functions of a gene that are masked by the embryonic lethality often associated with a full knockout.[3]
| Gene | ENU Allele Phenotype | Knockout (Null) Phenotype | Quantitative Difference | Reference |
| Fibrillin 2 (Fbn2) | Mariusz mutant (nonsense mutation): Muscle weakness, hindlimb syndactyly.[12] | Perinatal lethality in most null alleles, making strength measurements difficult. Surviving null mutants show syndactyly.[12] | Mariusz mutants show significantly less maximal muscle force compared to wild-type.[12] | [12] |
| Fumarylacetoacetate hydrolase (Fah) | swingshift mutant (missense mutation N68S): Age-dependent disruption of sleep-wake patterns, reduced total activity and body weight. Milder phenotype rescued by NTBC treatment.[13] | Complete knockout is embryonic lethal. | swingshift homozygotes show increased plasma tyrosine levels, but not to the extent seen in more severe models.[13] | [13] |
| Serotonin Transporter (SERT/Slc6a4) | ENU-induced null allele (SERT−/−): Complete lack of Slc6a4 mRNA and SERT protein.[14] | Similar complete loss of mRNA and protein. | Heterozygous ENU mutants (SERT+/−) show a ~50% reduction in mRNA and protein levels compared to wild-type.[14] | [14] |
Experimental Protocols
ENU Mutagenesis Workflow
The process of generating and identifying ENU-induced mouse models involves several key steps, from mutagenesis to breeding and phenotype screening, followed by mapping and identification of the causative mutation.
A detailed protocol for ENU mutagenesis typically involves:
-
Preparation of ENU solution: this compound is dissolved in a phosphate/citrate buffer to the desired concentration.[1]
-
Administration to male mice: The ENU solution is administered to male mice (typically 8-10 weeks old) via intraperitoneal injection.[3] A fractionated dosing schedule is often used to minimize toxicity and maximize mutation frequency.[1]
-
Recovery and Mating: A period of temporary sterility follows ENU treatment. Once fertility is recovered, the mutagenized G0 males are mated with wild-type females to produce G1 offspring.[3]
-
Phenotypic Screening: The G1 generation (for dominant mutations) or subsequent G2/G3 generations (for recessive mutations) are subjected to a battery of phenotypic tests to identify individuals with interesting and heritable traits.[2][6]
-
Genetic Mapping and Gene Identification: Once a phenotype is confirmed to be heritable, genetic mapping strategies are employed to localize the mutation to a specific chromosomal region. Candidate genes within this region are then sequenced to identify the causative point mutation.[3]
Knockout Model Generation Workflow (Homologous Recombination)
The traditional method for creating knockout mice relies on homologous recombination in embryonic stem cells.
A detailed protocol for generating knockout mice via homologous recombination includes:
-
Targeting Vector Construction: A DNA construct is designed to contain sequences homologous to the target gene, flanking a selectable marker (e.g., neomycin resistance). An essential part of the gene (e.g., a critical exon) is deleted or replaced in the vector.[9][15]
-
ES Cell Transfection and Selection: The targeting vector is introduced into pluripotent embryonic stem cells, typically by electroporation.[8] The cells are then cultured in the presence of a selection agent (e.g., G418) to enrich for cells that have incorporated the vector.[15]
-
Screening for Homologous Recombination: Southern blotting or PCR is used to identify ES cell clones in which the targeting vector has correctly integrated into the target gene locus through homologous recombination.[11]
-
Blastocyst Injection and Chimera Production: The correctly targeted ES cells are injected into a blastocyst, which is then surgically transferred into the uterus of a pseudopregnant female mouse.[8][15] The resulting offspring are chimeras, composed of a mix of cells derived from the host blastocyst and the injected ES cells.[8]
-
Germline Transmission: Chimeric mice are bred with wild-type mice. If the targeted ES cells contributed to the germline of the chimera, the knockout allele will be transmitted to the offspring, creating a heterozygous knockout mouse.[15] Interbreeding of heterozygotes will then produce homozygous knockout mice.
Knockout Model Generation Workflow (CRISPR/Cas9)
The advent of CRISPR/Cas9 technology has significantly streamlined the process of generating knockout mice.
A detailed protocol for generating knockout mice using CRISPR/Cas9 involves:
-
Design and Synthesis of sgRNA: A single-guide RNA (sgRNA) is designed to be complementary to a specific sequence within an early exon of the target gene.[10][16]
-
Preparation of CRISPR/Cas9 Components: The Cas9 nuclease (as mRNA or protein) and the synthesized sgRNA are prepared for microinjection.[10]
-
Zygote Microinjection: The Cas9 and sgRNA are co-injected into the cytoplasm or pronucleus of fertilized mouse eggs (zygotes).[10]
-
Embryo Transfer: The injected zygotes are surgically transferred into the oviducts of pseudopregnant female mice.[17]
-
Generation and Screening of Founder Animals: The resulting pups (founder animals) are screened by PCR and DNA sequencing to identify individuals carrying mutations (insertions or deletions, "indels") at the target site. These indels often cause a frameshift mutation, leading to a premature stop codon and a non-functional protein.[10]
-
Establishment of the Knockout Line: Founder animals with the desired mutation are bred to establish a stable knockout mouse line.
Signaling Pathway Example: Investigating a Kinase Pathway
Both ENU mutagenesis and knockout models can be used to dissect signaling pathways. For example, to study a hypothetical kinase signaling cascade:
A knockout of Kinase A would lead to a complete block in the pathway, preventing any downstream signaling. An ENU-induced hypomorphic allele of Kinase A might result in reduced, but not absent, kinase activity. This could lead to a less severe phenotype and allow for the study of the consequences of partial pathway inhibition, which is often more relevant to the effects of small molecule inhibitors in drug development. Conversely, a neomorphic ENU allele could lead to constitutive activation of the pathway, providing insights into diseases of overactive signaling.
Conclusion: Choosing the Right Tool for the Job
Both ENU-induced mutagenesis and knockout models are invaluable tools in the arsenal of researchers and drug developers. The choice between them depends heavily on the specific research question.
-
For unbiased, discovery-oriented research aimed at identifying novel genes and pathways involved in a particular biological process or disease, ENU mutagenesis offers a powerful, phenotype-driven approach that can generate a rich diversity of alleles.
-
For hypothesis-driven research focused on understanding the function of a known gene, knockout models provide a precise and definitive way to study the consequences of complete gene inactivation.
Ultimately, the two approaches are often complementary. An interesting phenotype discovered through an ENU screen can be further investigated by creating a knockout of the identified gene to confirm its loss-of-function phenotype. Conversely, unexpected phenotypes in a knockout mouse might prompt an ENU screen to identify interacting genes or to generate a series of alleles to dissect the gene's function more finely. A thorough understanding of the strengths and limitations of each technique will empower researchers to make informed decisions and accelerate the translation of genetic discoveries into therapeutic advances.
References
- 1. researchgate.net [researchgate.net]
- 2. ENU - Wikipedia [en.wikipedia.org]
- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 9. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockins and Knockouts | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 15. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 16. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 17. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
